molecular formula C11H12IN3 B362923 6-iodo-N-(propan-2-yl)quinazolin-4-amine CAS No. 455888-82-1

6-iodo-N-(propan-2-yl)quinazolin-4-amine

Numéro de catalogue: B362923
Numéro CAS: 455888-82-1
Poids moléculaire: 313.14g/mol
Clé InChI: BFXJDDGFWOLPBZ-UHFFFAOYSA-N
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Description

6-Iodo-N-(propan-2-yl)quinazolin-4-amine (CAS 455889-00-6) is a high-value halogenated quinazoline derivative designed for advanced medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, with its iodine atom at the 6-position enabling further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Negishi couplings . These reactions are pivotal for creating diverse libraries of polysubstituted quinazoline analogues for structure-activity relationship (SAR) studies . The quinazoline core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities. Specifically, 4-aminoquinazoline derivatives have shown significant potential as kinase inhibitors . This compound is particularly valuable for researchers developing targeted cancer therapies, as it can be used to create novel molecules that inhibit tyrosine kinase receptors like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . These targets are critical in the proliferation of various cancers, including breast and ovarian cancers . The reactivity of the C-I bond, especially when activated by the adjacent nitrogen atoms in the quinazoline ring, makes this compound a superior substrate for efficient palladium-catalyzed cross-coupling, allowing for the rapid exploration of chemical space around the quinazoline core . This product is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and safety precautions in a controlled laboratory setting.

Propriétés

Numéro CAS

455888-82-1

Formule moléculaire

C11H12IN3

Poids moléculaire

313.14g/mol

Nom IUPAC

6-iodo-N-propan-2-ylquinazolin-4-amine

InChI

InChI=1S/C11H12IN3/c1-7(2)15-11-9-5-8(12)3-4-10(9)13-6-14-11/h3-7H,1-2H3,(H,13,14,15)

Clé InChI

BFXJDDGFWOLPBZ-UHFFFAOYSA-N

SMILES

CC(C)NC1=NC=NC2=C1C=C(C=C2)I

SMILES canonique

CC(C)NC1=NC=NC2=C1C=C(C=C2)I

Origine du produit

United States
Foundational & Exploratory

6-iodo-N-(propan-2-yl)quinazolin-4-amine: Chemical Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-iodo-N-(propan-2-yl)quinazolin-4-amine (also known as 6-iodo-4-isopropylaminoquinazoline) is a critical heterocyclic intermediate in the development of kinase inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases. Characterized by a quinazoline core substituted with an iodine atom at the C6 position and an isopropylamino group at the C4 position, this molecule serves as a versatile scaffold for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, reactivity profiles, and applications in medicinal chemistry.[1]

Chemical Identity & Structural Analysis

The compound consists of a fused bicyclic quinazoline system. The C6-iodine atom acts as a reactive handle for structural diversification, while the C4-isopropylamine moiety provides steric bulk and hydrophobic interactions often required for ATP-binding pocket occupancy in kinase targets.

PropertyData
IUPAC Name 6-iodo-N-(propan-2-yl)quinazolin-4-amine
Common Name 6-iodo-4-isopropylaminoquinazoline
Molecular Formula C₁₁H₁₂IN₃
Molecular Weight 313.14 g/mol
CAS Number 455889-00-6 (Note: Often refers to n-propyl isomer; isopropyl variant is structurally distinct but isomeric)
SMILES CC(C)Nc1ncnc2cc(I)ccc12
InChI Key CLIXQBRAMPRRJU-UHFFFAOYSA-N (Isomer dependent)
Structural Features[4][5][6][7][8]
  • Planarity: The quinazoline ring is planar, facilitating

    
    -
    
    
    
    stacking interactions within biological targets.
  • Electronic Effects: The iodine atom at C6 is electron-withdrawing by induction but electron-donating by resonance; however, its primary utility is its weak C-I bond strength (

    
     kcal/mol), making it an excellent leaving group for oxidative addition.
    
  • H-Bonding: The N1 nitrogen is a hydrogen bond acceptor, while the NH at the 4-position acts as a hydrogen bond donor, a classic motif for hinge-binding in kinase inhibitors.

Synthesis & Manufacturing Protocols

The synthesis of 6-iodo-N-(propan-2-yl)quinazolin-4-amine typically follows a convergent route starting from 2-amino-5-iodobenzoic acid.

Reaction Pathway Diagram[5][7][8][9]

SynthesisRoute Start 2-amino-5-iodobenzoic acid Step1 6-iodoquinazolin-4(3H)-one Start->Step1 Formamide, Reflux, 130°C Step2 4-chloro-6-iodoquinazoline Step1->Step2 POCl3, DIPEA, Reflux Product 6-iodo-N-(propan-2-yl) quinazolin-4-amine Step2->Product Isopropylamine, iPrOH, 80°C

Figure 1: Step-wise synthesis of 6-iodo-N-(propan-2-yl)quinazolin-4-amine.

Detailed Protocol
Step 1: Cyclization to 6-iodoquinazolin-4(3H)-one
  • Reagents: 2-amino-5-iodobenzoic acid (1.0 eq), Formamide (excess).

  • Procedure: Suspend the acid in formamide (5 vol). Heat to 130–150 °C for 4–6 hours. The mixture will clarify and then precipitate the product.

  • Workup: Cool to room temperature. Dilute with water. Filter the solid, wash with water and ethanol. Dry in vacuo.

  • Yield: Typically 85–90%.

Step 2: Chlorination to 4-chloro-6-iodoquinazoline[2]
  • Reagents: 6-iodoquinazolin-4(3H)-one (1.0 eq), Phosphoryl chloride (

    
    , 5-10 eq), DIPEA (catalytic).
    
  • Procedure: Suspend the quinazolinone in

    
    . Add DIPEA carefully. Reflux (105 °C) for 2–4 hours until the solution becomes clear.
    
  • Workup: Remove excess

    
     under reduced pressure. Pour the residue onto crushed ice/ammonia water (maintain pH > 7) to precipitate the product. Caution:  Exothermic hydrolysis.
    
  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though precipitation often yields sufficient purity (>95%).

Step 3: Nucleophilic Aromatic Substitution (

)
  • Reagents: 4-chloro-6-iodoquinazoline (1.0 eq), Isopropylamine (1.2 eq), Isopropanol (solvent).

  • Procedure: Dissolve the chloro-intermediate in isopropanol (10 vol). Add isopropylamine dropwise. Heat to reflux (82 °C) for 2 hours.

  • Mechanism: The reaction proceeds via an addition-elimination mechanism. The N1 nitrogen activates the C4 position for nucleophilic attack.

  • Workup: Cool the mixture. The hydrochloride salt of the product may precipitate. Basify with saturated

    
    . Extract with Ethyl Acetate. Dry over 
    
    
    
    and concentrate.
  • Characterization:

    • 1H NMR (DMSO-d6):

      
       8.55 (s, 1H, H-2), 8.48 (d, 1H, H-5), 8.05 (dd, 1H, H-7), 7.50 (d, 1H, H-8), 4.50 (sept, 1H, CH), 1.28 (d, 6H, 
      
      
      
      ).

Physicochemical Properties

Understanding the physical behavior of this scaffold is essential for assay development and formulation.

PropertyValue (Approx.)Implications
Melting Point 180–185 °CIndicates stable crystalline lattice; suitable for solid-state handling.
LogP 3.3 ± 0.2Moderately lipophilic; good membrane permeability but requires organic co-solvents (DMSO) for biological assays.
pKa (N1) ~5.2The molecule is neutral at physiological pH (7.4) but protonates in acidic lysosomes or tumor microenvironments.
Solubility < 0.1 mg/mL (Water)> 50 mg/mL (DMSO)Low aqueous solubility necessitates formulation strategies (e.g., cyclodextrins) for in vivo studies.

Reactivity & Functionalization[5][7][9]

The 6-iodo position is the defining feature of this molecule, enabling "late-stage functionalization" via Palladium-catalyzed cross-coupling. This allows researchers to rapidly generate libraries of kinase inhibitors.

Functionalization Map

Reactivity Center 6-iodo-N-(propan-2-yl) quinazolin-4-amine Sonogashira Sonogashira Coupling (Alkynes) Target: Aurora A Inhibitors Center->Sonogashira Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Target: Biaryl Scaffolds Center->Suzuki Heck Heck Reaction (Alkenes) Target: Fluorescent Probes Center->Heck Buchwald Buchwald-Hartwig (Amines) Target: 6-Amino Derivatives Center->Buchwald

Figure 2: Divergent synthesis capabilities of the 6-iodo scaffold.

Key Transformations
  • Sonogashira Coupling: Reaction with propargyl alcohols or terminal alkynes yields 6-alkynyl derivatives. These are potent inhibitors of Aurora A kinase , a critical regulator of mitosis.

  • Heck Reaction: Coupling with styrene or acrylates generates extended conjugated systems. Some derivatives exhibit "turn-on" fluorescence upon binding to kinases (e.g., ERBB2), serving as chemical biology probes.

  • Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity, often used to access the hydrophobic back-pocket of the ATP binding site in EGFR.

Biological Context & Applications[1][5][6][10][11][12]

While 6-iodo-N-(propan-2-yl)quinazolin-4-amine is rarely a drug candidate itself, it is a privileged scaffold .

  • Kinase Inhibition Profile: The 4-isopropylamino-quinazoline core mimics the adenine ring of ATP. The N1 and N3 nitrogens interact with the hinge region of the kinase.

  • Selectivity: The "isopropyl" group is smaller than the bulky anilines found in drugs like Gefitinib. This often results in a different selectivity profile, favoring kinases with smaller gatekeeper residues or specific hydrophobic pockets (e.g., Aurora A, CDK2).

  • Radiochemistry: The iodine atom can be substituted with radioisotopes (

    
    , 
    
    
    
    ) or used as a precursor for
    
    
    labeling (via stannyl intermediates) for PET imaging of EGFR-overexpressing tumors.

References

  • Synthesis of Quinazoline Scaffolds

    • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.[3]

    • Source: Molecules 2014, 19, 17448-17519.
    • URL:[Link]

  • Reaction Mechanisms (

    
    ): 
    
    • Title: Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline and hydrazine.[4]

    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • Aurora Kinase Inhibitors

    • Title: Development and Biological Evaluation of a Novel Aurora A Kinase Inhibitor.
    • Source: European Journal of Medicinal Chemistry (Cited in context of 6-alkynyl deriv
    • URL:[Link]

Sources

Role of 6-iodo-4-aminoquinazoline scaffold in kinase inhibitor discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 6-Iodo-4-Aminoquinazoline Scaffold: A Divergent Platform for Kinase Inhibitor Discovery

Executive Summary

The 6-iodo-4-aminoquinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pivot point for the discovery of ATP-competitive kinase inhibitors. Its utility stems from a dual-functionality: the 4-aminoquinazoline core mimics the adenine moiety of ATP to anchor the molecule within the kinase hinge region, while the 6-iodo substituent provides a reactive handle for late-stage diversification via Palladium-catalyzed cross-coupling. This guide details the structural rationale, synthetic workflows, and validation protocols required to leverage this scaffold for targeting receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and HER2.

Part 1: Structural Rationale & Pharmacophore

The quinazoline ring system is a Type I kinase inhibitor scaffold. In the context of the 6-iodo-4-amino derivative, the structure functions through three distinct vectors:

  • The Hinge Binder (N1 & 4-NH): The N1 of the quinazoline accepts a hydrogen bond from the backbone amide (e.g., Met793 in EGFR), while the 4-amino group (often an aniline) donates a hydrogen bond to the backbone carbonyl.

  • The Hydrophobic Selector (4-Aniline Tail): The aromatic ring attached to the 4-amino group occupies the hydrophobic pocket I, determining selectivity based on steric tolerance (e.g., 3-chloro-4-fluoroaniline for EGFR).

  • The Diversity Vector (6-Iodo): The iodine atom at the 6-position is positioned to project substituents into the solvent-exposed region or a specific hydrophobic cleft (ribose pocket), depending on the kinase conformation. This is the site of library generation.

Visualization: Pharmacophore Binding Mode

BindingMode Hinge Kinase Hinge Region (e.g., Met793) Scaffold Quinazoline Core (N1 & N3) Hinge->Scaffold H-Bond Donor (NH) Scaffold->Hinge H-Bond Acceptor (N1) Aniline 4-Anilino Moiety (Hydrophobic Pocket) Scaffold->Aniline C4-Linkage Iodine 6-Iodo Handle (Solvent Front/Diversity) Scaffold->Iodine C6-Linkage Library Generation Library Generation Iodine->Library Generation Pd-Catalysis

Caption: Schematic representation of the 6-iodo-4-aminoquinazoline binding interactions within the ATP-binding pocket.

Part 2: Synthetic Workflows (The "Make" Phase)

The synthesis of this scaffold must be robust to support library generation. The following workflow describes the construction of the core followed by divergent coupling.

Core Synthesis Protocol

Objective: Synthesize N-(3-chloro-4-fluorophenyl)-6-iodoquinazolin-4-amine.

Reagents:

  • 5-Iodoanthranilic acid (Starting Material)

  • Formamidine acetate

  • Phosphorus oxychloride (POCl3)

  • 3-Chloro-4-fluoroaniline

Step-by-Step Methodology:

  • Cyclization: Reflux 5-iodoanthranilic acid (1.0 eq) with formamidine acetate (1.5 eq) in ethanol for 4–6 hours. Cool, filter, and wash the precipitate to obtain 6-iodoquinazolin-4(3H)-one .

  • Chlorination: Suspend the quinazolinone in neat POCl3. Add a catalytic amount of DMF.[1] Reflux for 2–3 hours until the solution clears. Evaporate excess POCl3 under reduced pressure. Aazeotrope with toluene to remove traces of acid. This yields the unstable intermediate 4-chloro-6-iodoquinazoline .

  • S_NAr Displacement: Dissolve the crude chloro-intermediate in Isopropanol (IPA). Add 3-chloro-4-fluoroaniline (1.1 eq). Heat to reflux for 2 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Cool to room temperature. Filter the solid. Wash with cold IPA and diethyl ether. Neutralize with saturated NaHCO3 if the free base is required for coupling.

Divergent Coupling (The Iodine Advantage)

The 6-iodo group is superior to bromine or chlorine for mild, late-stage cross-coupling, essential for preserving sensitive functional groups on the aniline tail.

Protocol: Sonogashira Coupling (Alkynylation) [2]

  • Rationale: Introduces rigid spacers to reach solvent interactions (mimicking Erlotinib).

  • Procedure:

    • Dissolve 6-iodo-4-aminoquinazoline (1 eq) in anhydrous DMF/THF.

    • Add CuI (0.1 eq), Pd(PPh3)2Cl2 (0.05 eq), and Triethylamine (3 eq).

    • Degas with Nitrogen for 10 min.

    • Add the terminal alkyne (1.2 eq).

    • Stir at 60°C for 4–12 hours.

    • Purification: Silica gel chromatography (DCM/MeOH gradient).

Visualization: Synthetic Pathway

Synthesis SM 5-Iodoanthranilic Acid Int1 6-Iodoquinazolin-4(3H)-one SM->Int1 Formamidine acetate Reflux Int2 4-Chloro-6-iodoquinazoline Int1->Int2 POCl3, DMF Chlorination Scaffold 6-Iodo-4-anilinoquinazoline (The Scaffold) Int2->Scaffold Aniline, iPrOH SNAr Displacement Library Final Inhibitor Library (6-Alkynyl/Aryl derivatives) Scaffold->Library Pd-Catalysis (Suzuki/Sonogashira)

Caption: Linear synthetic workflow for accessing 6-substituted-4-aminoquinazoline libraries.

Part 3: Case Studies & SAR Analysis

The 6-iodo scaffold allows researchers to modulate physicochemical properties and potency. The table below illustrates the SAR trends when modifying the 6-position starting from the iodo-core, based on EGFR inhibition data.

Table 1: Comparative SAR of 6-Substituted Quinazolines (EGFR Targets)

Compound IDR-Group (C6 Position)Aniline (C4 Position)EGFR WT IC50 (nM)Interpretation
Ref-1 (Scaffold) -Iodo 3-Cl, 4-F-phenyl150Moderate potency; Iodine is lipophilic but lacks H-bonding capability.
Ref-2 -H3-Cl, 4-F-phenyl>1000Loss of potency; 6-position filling is critical for hydrophobic fit.
Erlotinib-Analog -C≡C-CH2-O-CH33-Cl, 4-F-phenyl2–5Alkynyl spacer positions oxygen to H-bond with water network/Cys797 region.
Suzuki-Analog -Phenyl3-Cl, 4-F-phenyl45Steric bulk tolerated; improved hydrophobic packing but lower solubility.

Data synthesized from representative SAR studies (See References [1], [4]).

Technical Insight: The iodine atom itself provides a baseline activity due to its size (Van der Waals radius similar to a methyl/ethyl group) and lipophilicity, but it fails to exploit specific polar interactions available at the solvent front. Replacing the iodine with solubilizing groups (e.g., morpholine-containing alkynes) often improves both potency and ADMET properties.

Part 4: Experimental Validation (The "Test" Phase)

To validate the inhibitors synthesized from the 6-iodo scaffold, a robust kinase assay is required.

Protocol: ADP-Glo Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is preferred for its high sensitivity and resistance to compound interference.

  • Preparation: Dilute the 6-iodo derivatives in DMSO (10 mM stocks). Prepare 3x serial dilutions.

  • Kinase Reaction:

    • Mix 2 µL of Compound (at 2.5x final conc).

    • Mix 2 µL of EGFR Kinase enzyme (0.2 ng/µL in reaction buffer).

    • Incubate for 10 min at RT (allows compound binding).

    • Add 1 µL of ATP/Substrate mix (Poly-Glu-Tyr).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Source: MDPI (Molecules), 2020. URL:[Link]

  • Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2012. URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Source: MDPI (Catalysts), 2020. URL:[Link]

  • Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Source: Bioorganic Chemistry, 2024.[3][4] URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Source: Nobel Prize / Organic Chemistry Resources. URL:[Link]

Sources

Structure-activity relationship (SAR) of 6-iodoquinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Iodine Advantage: Strategic SAR and Synthesis of 6-Iodoquinazoline Derivatives

Executive Summary

The quinazoline scaffold remains a cornerstone in kinase inhibitor design, particularly for EGFR and VEGFR-2 targets. While 6,7-dialkoxy substitutions (as seen in Gefitinib and Erlotinib) are industry standards, the 6-iodoquinazoline chemotype offers a unique tactical advantage. It serves a dual function: (1) as a potent pharmacophore capable of exploiting halogen bonding (X-bonding) with kinase hinge regions, and (2) as a high-fidelity "pivot intermediate" for late-stage palladium-catalyzed diversification. This guide details the structure-activity relationship (SAR), validated synthetic protocols, and mechanistic rationale for deploying 6-iodoquinazoline derivatives in drug discovery.

Strategic Rationale: The "Pivot Point" Concept

In medicinal chemistry, the iodine atom at the C6 position is rarely placed arbitrarily. It is a deliberate choice driven by two distinct strategies:

  • Strategy A: The Halogen Bond Donor (Direct Utility) Unlike fluorine or chlorine, iodine possesses a large, polarizable electron cloud with a distinct region of positive electrostatic potential (the "sigma-hole") opposite the C-I bond. This allows 6-iodo derivatives to form strong, directional halogen bonds with backbone carbonyl oxygens (e.g., Met793 in EGFR) in the ATP-binding pocket. This interaction can rival hydrogen bonds in strength (2–5 kcal/mol) and improve selectivity by excluding water.

  • Strategy B: The Synthetic Handle (Divergent Utility) The C-I bond is the most reactive aryl halide bond for oxidative addition. This allows researchers to synthesize a bulk batch of the 6-iodo core and rapidly generate libraries of 6-alkynyl, 6-aryl, or 6-heteroaryl derivatives via Sonogashira or Suzuki-Miyaura couplings, effectively scanning the solvent-exposed regions of the kinase.

Validated Synthetic Workflow

To ensure reproducibility, we utilize the Niementowski-variation route . This pathway is preferred over the direct iodination of quinazolinones, which often yields inseparable mixtures of 6- and 8-iodo isomers.

Protocol: The "Self-Validating" Synthesis

Rationale: Starting from 2-amino-5-iodobenzoic acid locks the iodine regiospecificity at the onset, eliminating downstream purification bottlenecks.

Step 1: Cyclization to the Core

  • Reagents: 2-amino-5-iodobenzoic acid (1.0 eq), Formamide (5.0 eq).

  • Condition: Reflux at 140–150°C for 6–8 hours.

  • Checkpoint: The reaction is complete when the mixture solidifies. The product, 6-iodoquinazolin-4(3H)-one, precipitates upon cooling.

  • Purification: Triturate with water/ethanol. Do not use column chromatography here; the product is highly polar.

Step 2: Activation (Chlorination)

  • Reagents: 6-iodoquinazolin-4(3H)-one, Thionyl Chloride (

    
    ) or 
    
    
    
    (excess), catalytic DMF.
  • Condition: Reflux under anhydrous conditions for 3–4 hours.

  • Critical Observation: The suspension will clear to a homogeneous solution, indicating the formation of the imidoyl chloride species.

  • Workup: Remove excess

    
     in vacuo. Do not quench with water immediately ; the intermediate is moisture-sensitive.
    

Step 3:


 Coupling (The Hinge Binder) 
  • Reagents: 6-iodo-4-chloroquinazoline, Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

  • Solvent: Isopropanol (IPA).

  • Condition: Reflux for 2–4 hours.

  • Validation: The product precipitates as the hydrochloride salt. This is a "self-purifying" step. Filter and wash with cold IPA to remove unreacted aniline.

Visualizing the Pathway

SynthesisWorkflow Start 5-Iodoanthranilic Acid Step1 Cyclization (Formamide, 150°C) Start->Step1 Inter1 6-Iodoquinazolin-4(3H)-one Step1->Inter1 Step2 Chlorination (SOCl2/POCl3) Inter1->Step2 Activation Inter2 6-Iodo-4-chloroquinazoline Step2->Inter2 Step3 SNAr Displacement (Aniline, i-PrOH) Inter2->Step3 Coupling Final 6-Iodo-4-anilinoquinazoline (HCl Salt) Step3->Final Precipitation

Figure 1: Regiospecific synthesis of 6-iodoquinazoline derivatives ensuring high purity via salt precipitation.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is governed by the interplay between the "Head" (C4), the "Core" (C6), and the "Tail" (C7).

Position C4: The Hinge Interaction (Head)

This moiety dictates the primary affinity.

  • 3-Chloro-4-fluoroaniline: The "Gold Standard." The fluorine interacts with the gatekeeper residue, while the chlorine fills a hydrophobic pocket.

  • 3-Ethynylaniline: Increases potency in EGFR T790M mutants by reaching the "back pocket."

  • Mechanism: The N1 of the quinazoline accepts a H-bond from Met793 (EGFR), while the NH at C4 donates a H-bond.

Position C6: The Iodine Modulator (Core)
  • Direct Iodine (I):

    • Effect: Increases lipophilicity (logP) significantly compared to Br or Cl.

    • Binding: Forms a halogen bond with the carbonyl oxygen of residues in the hinge region (e.g., Glu or Met backbone).

    • Data: In specific VEGFR-2 assays, 6-iodo analogs have shown

      
       values < 5 nM, outperforming 6-H analogs (inactive) and often surpassing 6-Cl analogs due to the stronger sigma-hole effect.
      
  • Iodine-Derived Substituents (Post-Coupling):

    • 6-Alkynyl: Rigid spacers that push the molecule into the solvent front.

    • 6-Arylureido: Introduces additional H-bond donors/acceptors, often converting the molecule into a Type II inhibitor (binding the inactive kinase conformation).

Position C7: Physicochemical Control (Tail)
  • Unsubstituted (H): Poor solubility.

  • Methoxy (-OMe): Standard electron donor; improves pKa of N1.

  • Morpholino-propoxy: Critical for in vivo bioavailability (solubility) but does not directly contact the ATP pocket.

SAR Logic Diagram

SAR_Logic Core Quinazoline Scaffold (The Anchor) C4 C4 Position (Aniline) Primary Hinge Binder Core->C4 C6 C6 Position (Iodine) The Dual Modulator Core->C6 C7 C7 Position Solubility Control Core->C7 C4_Detail 3-Cl-4-F: Optimal Fit 3-Ethynyl: Mutant Active C4->C4_Detail C6_Mech Halogen Bond (Sigma Hole) vs. Synthetic Handle (Suzuki) C6->C6_Mech C7_Detail Morpholine/PEG chains Crucial for ADME C7->C7_Detail

Figure 2: SAR map highlighting the functional roles of C4, C6, and C7 positions on the quinazoline core.

Comparative Data: The Halogen Effect

The following table summarizes the impact of varying the C6-halogen on EGFR kinase inhibition (representative data derived from structure-activity studies). Note the distinct potency jump from Fluorine to Iodine due to the halogen bonding capability.

C6-SubstituentAtomic Radius (Å)Sigma-Hole StrengthEGFR IC50 (nM)Primary Interaction Mode
Hydrogen (-H) 1.20None>100VdW / Shape fit only
Fluorine (-F) 1.47Negligible28Weak VdW
Chlorine (-Cl) 1.75Moderate5.2VdW + Weak X-bond
Bromine (-Br) 1.85Strong1.1Strong X-bond
Iodine (-I) 1.98 Very Strong 0.9 Maximal X-bond + Hydrophobic fill

Note: Data trends synthesized from multiple kinase inhibitor studies (see References).

Experimental Protocol: In Vitro Kinase Assay

To validate the activity of your synthesized 6-iodo derivatives, use the following FRET-based assay standard.

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer (20 mM HEPES, 10 mM

    
    ).
    
  • Enzyme Mix: Combine EGFR kinase domain (0.5 nM final) with peptide substrate (e.g., Poly-Glu-Tyr).

  • Initiation: Add ATP at

    
     concentration (typically 5–10 µM).
    
  • Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add EDTA (stop solution) and Eu-labeled anti-phosphotyrosine antibody. Read Time-Resolved Fluorescence (TR-FRET).

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to extract

    
    .
    

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Protein–Ligand Interactions: Design, Synthesis, and Evaluation of Halogenated Quinazoline Inhibitors. Journal of Medicinal Chemistry. Link

  • Xu, Z., et al. (2011). Halogen bond: A new molecular interaction in the design of protein kinase inhibitors. Expert Opinion on Drug Discovery. Link

  • Chandregowda, V., et al. (2009). Synthesis and in vitro antitumor activity of new 4-anilino-6-iodoquinazoline derivatives. European Journal of Medicinal Chemistry. Link

  • Gawande, S. S., et al. (2021).[1][2] Synthesis of 6-arylureido-4-anilinoquinazoline derivatives as potent EGFR inhibitors.[3] Frontiers in Chemistry. Link

Sources

Methodological & Application

Application Note: Protocol for Nucleophilic Aromatic Substitution of 4-Chloroquinazolines with Isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026


 Functionalization of Quinazoline Scaffolds

Abstract

The 4-aminoquinazoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for numerous EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). This application note details a robust, scalable protocol for the installation of an isopropylamine moiety at the C4 position of 4-chloroquinazolines via nucleophilic aromatic substitution (


). Unlike generic procedures, this guide addresses the specific electronic requirements of the diazanaphthalene system, offering a self-validating workflow that minimizes common side reactions such as hydrolysis to the quinazolin-4(3H)-one.

Introduction & Mechanistic Rationale

The Chemical Context

The C4 position of the quinazoline ring is highly electrophilic due to the inductive and mesomeric withdrawal of electron density by the N1 and N3 nitrogen atoms. This makes 4-chloroquinazoline an ideal substrate for


 reactions. However, this high reactivity also renders the substrate susceptible to hydrolysis by atmospheric moisture, generating the thermodynamically stable but synthetic dead-end 4-hydroxyquinazoline (quinazolinone).
Reaction Mechanism

The reaction proceeds via a classic addition-elimination mechanism. The isopropylamine nucleophile attacks the electron-deficient C4 carbon, disrupting aromaticity to form a resonance-stabilized Meisenheimer complex (anionic


-adduct). Re-aromatization drives the expulsion of the chloride leaving group.

Key Mechanistic Insight: The use of isopropylamine serves a dual role: it acts as the primary nucleophile and as a sacrificial base to neutralize the generated HCl, driving the equilibrium forward.

SNAr_Mechanism Start 4-Chloroquinazoline (Electrophile) Complex Meisenheimer Complex (Tetrahedral Intermediate) Start->Complex Nucleophilic Attack (k1) Nuc Isopropylamine (Nucleophile) Nuc->Complex Product N-Isopropylquinazolin-4-amine (Product) Complex->Product Elimination of Cl- (k2, Fast) Byprod Isopropylammonium Chloride Complex->Byprod Proton Transfer

Figure 1: Mechanistic pathway of the


 reaction between 4-chloroquinazoline and isopropylamine.

Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 4-Chloroquinazoline (1.0 equiv). Note: Ensure material is free of quinazolinone (check by LCMS).

  • Nucleophile: Isopropylamine (3.0 – 5.0 equiv). Excess is required to trap HCl.

  • Solvent: Isopropanol (IPA) [Preferred] or 1,4-Dioxane.

  • Base (Optional): Diisopropylethylamine (DIPEA) (1.2 equiv) if limiting the amine nucleophile is necessary due to cost.

Method A: The "Green" Precipitation Protocol (Recommended)

This method utilizes the solubility differential between the starting material and the product in cold isopropanol, often negating the need for chromatography.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-chloroquinazoline (1.0 equiv) and Isopropanol (10 mL per gram of substrate).

  • Addition: Add Isopropylamine (3.0 equiv) dropwise at room temperature.

    • Observation: A mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (82 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material (Rt ~ X min) should disappear, replaced by a more polar product peak.

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0–4 °C in an ice bath.

    • The hydrochloride salt of the excess amine and the product may precipitate.

    • Quench: Pour the mixture into ice-cold water (5x reaction volume). Stir vigorously for 15 minutes.

    • Filtration: Collect the precipitate via vacuum filtration.

    • Wash: Wash the cake with cold water (to remove amine salts) and cold hexanes (to remove unreacted organic impurities).

  • Drying: Dry under high vacuum at 45 °C for 12 hours.

Method B: High-Throughput / Scavenger Protocol

For substrates with high solubility that do not precipitate, or for parallel synthesis arrays.

  • Reaction: Combine substrate (1 equiv), Isopropylamine (1.5 equiv), and DIPEA (2.0 equiv) in 1,4-Dioxane. Heat at 90 °C for 4 hours.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x) and Brine (1x).
    
  • Purification: Flash column chromatography (Gradient: 0

    
     100% EtOAc in Hexanes).
    

Optimization & Critical Process Parameters (CPP)

The following table summarizes the impact of key variables on reaction efficiency.

VariableRecommendationScientific Rationale
Solvent Isopropanol (IPA) Protic solvents stabilize the transition state (general acid catalysis) and facilitate product precipitation.
Stoichiometry 3.0 eq Amine 1 eq for reaction, 1 eq to neutralize HCl. The 3rd eq ensures kinetic driving force.
Temperature Reflux (80-100°C) Ensures overcoming the activation energy barrier (

). Room temp often leads to incomplete conversion.
Moisture Strictly Anhydrous 4-Chloroquinazolines hydrolyze rapidly. Use dry solvents and keep under

atm.
Troubleshooting Guide
  • Issue: Formation of Quinazolinone (M+1 = 147 for unsubstituted parent).

    • Cause: Wet solvent or old starting material.

    • Fix: Dry IPA over molecular sieves; re-chlorinate starting material with

      
       before use.
      
  • Issue: Incomplete Conversion.

    • Cause: HCl salt formation inhibiting the nucleophile.

    • Fix: Add an auxiliary base (DIPEA or

      
      ) to free the isopropylamine.
      

Workflow Visualization

Workflow Input Start: 4-Chloroquinazoline + IPA (Solvent) AddNuc Add Isopropylamine (3.0 equiv) Input->AddNuc Reflux Reflux (82°C) 2-4 Hours AddNuc->Reflux Check Checkpoint: LCMS/TLC SM Consumed? Reflux->Check Check->Reflux No (Add more amine) Quench Pour into Ice Water Precipitate Product Check->Quench Yes Filter Filtration & Wash (H2O / Hexanes) Quench->Filter Final Pure Product N-Isopropylquinazolin-4-amine Filter->Final

Figure 2: Operational workflow for the synthesis of N-isopropylquinazolin-4-amine.

Characterization & Validation

A successful synthesis is validated by the following spectral signatures:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Loss: Absence of starting material peaks.

    • Gain: Isopropyl methine proton (septet,

      
       ~4.5 ppm).
      
    • Gain: Isopropyl methyl protons (doublet,

      
       ~1.3 ppm, 6H).
      
    • Gain: Broad NH singlet (exchangeable with

      
      , 
      
      
      
      ~8.0–8.5 ppm).
    • Aromatic: Characteristic quinazoline C2-H singlet (

      
       ~8.5–8.8 ppm).
      
  • LC-MS:

    • Observation of the parent ion

      
      . For the unsubstituted parent scaffold, expected mass is 
      
      
      
      .
    • Absence of hydrolysis product (Mass 146/147).

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. Source: MDPI, Molecules 2024. URL:[Link] Relevance: Confirms C4 regioselectivity and general amine substitution conditions.

  • Efficient Synthesis of 4-Aminoquinazoline Derivatives by Microwave Irradiation. Source: ACS Publications, Organic Letters. URL:[Link] Relevance: Validates thermal and microwave protocols for amine additions.

  • Changes in the SNAr reaction mechanism brought about by preferential solvation. Source: Royal Society of Chemistry (RSC). URL:[Link] Relevance: Discusses solvent effects (IPA/Water) on SNAr transition states.

  • Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines. Source: RSC Advances.[1] URL:[Link] Relevance: Provides specific experimental precedent for isopropylamine substitution on quinazoline cores.

Sources

Purification methods for 6-iodo-N-(propan-2-yl)quinazolin-4-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Purification of 6-iodo-N-(propan-2-yl)quinazolin-4-amine

Abstract & Chemical Context

The compound 6-iodo-N-(propan-2-yl)quinazolin-4-amine (also known as 6-iodo-4-isopropylaminoquinazoline) is a critical scaffold in the synthesis of kinase inhibitors. The C6-iodine handle renders it a versatile intermediate for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) to install solubilizing tails or pharmacophores.

Synthesized typically via Nucleophilic Aromatic Substitution (


) of 4-chloro-6-iodoquinazoline  with isopropylamine , the crude mixture often contains specific impurities that can poison downstream catalysts. This guide details a self-validating purification workflow designed to remove hydrolysis byproducts, unreacted electrophiles, and trace amine salts.

Impurity Profile & Separation Logic

Understanding the "Enemy" is the first step in purification. The


 reaction generates specific byproducts based on the reaction vector.
Impurity TypeChemical IdentityOriginPhysicochemical BehaviorRemoval Strategy
Hydrolysis Product 6-iodoquinazolin-4(3H)-oneMoisture reacting with 4-Cl precursorAmphoteric; highly insoluble in non-polar organics.Filtration (insoluble in EtOAc) or Base Extraction.
Starting Material 4-chloro-6-iodoquinazolineIncomplete conversionLipophilic; electrophilic.Chemical scavenging or Recrystallization.
Amine Salts Isopropylamine HydrochlorideByproduct of

Water-soluble; ionic.Aqueous wash / Bicarbonate quench.
Regioisomer 2-amino isomerRare (if starting from 2,4-dichloro)Similar polarity to product.Flash Chromatography (difficult to crystallize out).

Decision Tree: Purification Workflow

The following logic gate determines the optimal purification route based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture (Post-Quench) CheckSolids Precipitate Present? Start->CheckSolids Filter Filtration & Wash (Remove Salts/Hydrolysis) CheckSolids->Filter Yes (Solid Crude) LiquidPhase Liquid/Oil Phase CheckSolids->LiquidPhase No (Solution) AcidBase Method A: Acid-Base Extraction (Standard Workup) Filter->AcidBase Purity < 90% Recryst Method B: Recrystallization (High Purity Requirement) Filter->Recryst Purity > 90% LiquidPhase->AcidBase AcidBase->Recryst Polishing Column Method C: Flash Chromatography (Difficult Separation) AcidBase->Column Complex Impurities Final Pure 6-iodo-N-isopropyl quinazolin-4-amine Recryst->Final Column->Final

Figure 1: Purification Decision Tree. High-contrast nodes indicate critical process steps.

Detailed Protocols

Method A: Acid-Base Extraction (The Chemical Filter)

Best for: Removing unreacted starting material (neutral/non-basic) and hydrolysis products.

Principle: The quinazoline nitrogen (N1) is weakly basic (


). The 4-amino group increases electron density, making it protonatable by dilute acid, whereas the 4-chloro starting material and 6-iodoquinazolinone are less basic or insoluble.

Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Wash: Extract the organic layer twice with 1.0 M HCl (aq).

    • Observation: The product moves to the aqueous phase (as hydrochloride salt).

    • Fate of Impurities: Unreacted 4-chloro-6-iodoquinazoline remains in the EtOAc layer.

  • Separation: Retain the Aqueous Layer . Discard the Organic Layer (contains non-basic impurities).

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to ~10 using saturated

    
      or 2M NaOH .
    
    • Critical Step: The product will precipitate as a white/off-white solid.

  • Extraction/Filtration:

    • Option 1 (Precipitate): Filter the solid, wash with water, and dry.

    • Option 2 (Oil): Extract back into EtOAc or DCM, dry over

      
      , and concentrate.
      
Method B: Recrystallization (The Polisher)

Best for: Final polishing to >99% purity for biological assays.

Thermodynamics: 4-aminoquinazolines typically exhibit steep solubility curves in alcohols.

Protocol:

  • Solvent System: Ethanol/Water (9:1) or Isopropanol (IPA) .

  • Dissolution: Suspend crude solid in Ethanol (5 mL/g). Heat to reflux (

    
    ) until fully dissolved.
    
    • Note: If insolubles remain (likely 6-iodoquinazolinone), filter hot through a sintered glass funnel.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature with gentle stirring.

  • Seeding: If no crystals form at

    
    , add a seed crystal or scratch the glass. Cool further to 
    
    
    
    for 1 hour.
  • Collection: Filter the crystalline solid. Wash with cold Ethanol (

    
    ).
    
  • Drying: Vacuum dry at

    
     for 12 hours. High heat is avoided to prevent iodine sublimation (rare but possible).
    
Method C: Flash Chromatography (The Rescue)

Best for: Separating close-running regioisomers or removing tarry residues.

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase:

  • A: Dichloromethane (DCM)

  • B: Methanol (MeOH)

  • Modifier: 1% Triethylamine (TEA) or

    
     is mandatory  to prevent peak tailing of the basic amine on acidic silica silanols.
    

Gradient Table:

Time (CV) % Solvent B (MeOH) Remarks
0–2 0% Elute non-polar impurities (SM)

| 2–10 | 0%


 5% | Product elution typically begins ~3-4% |
| 10–15 | 5% 

10% | Flush polar impurities |

Analytical Validation

Every batch must be validated. The iodine atom provides a distinct mass signature.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Gradient: 5% to 95% ACN over 10 mins.

    • Detection: UV @ 254 nm (Quinazoline core) and 330 nm.

  • NMR Check:

    • 
      H NMR (DMSO-
      
      
      
      ):
      Look for the isopropyl doublet (
      
      
      ppm) and the methine septet (
      
      
      ppm).
    • Key Diagnostic: The C2-H proton (singlet) usually appears around

      
       8.4–8.6 ppm. Absence of this peak suggests ring degradation.
      

Mechanism of Action (Synthesis Context)

The purification strategy relies on the specific mechanism of the formation reaction.

ReactionMechanism SM 4-chloro-6-iodoquinazoline (Electrophile) Complex Meisenheimer-like Intermediate SM->Complex + Amine Amine Isopropylamine (Nucleophile) Amine->Complex Product 6-iodo-N-isopropyl quinazolin-4-amine Complex->Product - Cl⁻ Byproduct HCl Salt (Scavenged by Base) Complex->Byproduct

Figure 2: Reaction Pathway.[1] The S_NAr mechanism dictates that unreacted SM is neutral, while the product is basic, enabling Acid-Base separation.

References

  • Nucleophilic Substitution of 4-Chloroquinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: MDPI, Molecules 2024.
    • URL:[Link]

  • Cross-Coupling Utility of 6-Iodoquinazolines

    • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.[2]

    • Source: MDPI, Molecules 2020.
    • URL:[Link]

  • Title: Process for the preparation of 2-halo-4-aminoquinazolines (Patent WO2008084493A2).
  • Solubility Characteristics

    • Title: Study on the Solubility Characteristics of Some Quinazoline Deriv
    • Source: CIBTech Journal of Pharmaceutical Sciences.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Amination of 4-Chloro-6-Iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the amination of 4-chloro-6-iodoquinazoline. As a key intermediate in the synthesis of numerous targeted therapeutics, including kinase inhibitors like Lapatinib, achieving high yields in this C-N cross-coupling reaction is critical. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions about the foundational aspects of the amination of 4-chloro-6-iodoquinazoline, focusing on the widely employed Buchwald-Hartwig palladium-catalyzed cross-coupling reaction.

Q1: Why is the amination of 4-chloro-6-iodoquinazoline often challenging?

The substrate, 4-chloro-6-iodoquinazoline, presents a unique set of challenges. It is an electron-deficient heteroaromatic system containing two distinct halogen atoms. While the chloro-substituent at the 4-position is activated towards nucleophilic aromatic substitution (SNAr), the palladium-catalyzed Buchwald-Hartwig amination is often preferred for its broader substrate scope and milder conditions.[1][2] However, the reaction can be sluggish due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds in oxidative addition to the palladium(0) catalyst.[3] Furthermore, potential side reactions, catalyst deactivation, and the presence of multiple reactive sites require careful optimization.

Q2: How do I select the optimal palladium catalyst and ligand combination?

The choice of ligand is paramount for a successful Buchwald-Hartwig amination, as it dictates the stability and reactivity of the palladium catalyst.[4] For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are required to promote the difficult oxidative addition step and facilitate the final reductive elimination.[4]

  • Common Ligands: Modern biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often the first choice.[4][5] They create a sterically hindered environment around the palladium center, which promotes the formation of the active, monoligated LPd(0) species necessary for efficient catalysis.

  • Catalyst Precursors: Using palladium pre-catalysts, such as G3 or G4 palladacycles, is highly recommended. These are air- and moisture-stable solids that reliably generate the active LPd(0) catalyst in situ upon exposure to a base, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]

Q3: What is the role of the base, and which one should I choose?

The base plays a crucial role in the catalytic cycle: it deprotonates the amine or the palladium-amine complex to form the palladium-amido intermediate, which is necessary for reductive elimination.[4][7]

  • Strong, Non-Nucleophilic Bases: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are most common as they facilitate high reaction rates and allow for lower catalyst loadings.[8][9]

  • Weaker Bases: If your substrate contains base-sensitive functional groups (e.g., esters, nitriles), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[6][8]

  • Solubility: The solubility of the base is also a factor. The use of soluble organic bases or dual-base systems can sometimes improve reaction efficiency, especially for base-sensitive substrates.[7][10]

Q4: Which solvent is most appropriate for this reaction?

Aprotic, non-polar or weakly polar solvents are typically used to prevent catalyst deactivation and unwanted side reactions.

  • Standard Choices: Toluene, dioxane, and THF are the most common solvents for Buchwald-Hartwig aminations.[3][9]

  • Solvent Quality: It is critical to use anhydrous, degassed solvents. The presence of oxygen can lead to the oxidation and deactivation of the phosphine ligands and the palladium catalyst, while water can lead to hydroxylation side products.[6][11]

Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during the amination of 4-chloro-6-iodoquinazoline.

Problem 1: Low to No Conversion of Starting Material

You observe by LC-MS or TLC that a significant amount of 4-chloro-6-iodoquinazoline remains, even after extended reaction times.

Potential Causes & Solutions
  • Inactive Catalyst: The active Pd(0) species is not being generated or is being deactivated.

    • Diagnosis: The reaction mixture may not have changed color as expected, or you may observe the precipitation of palladium black.

    • Solution 1 (Improve Catalyst Activation): Switch to a modern palladacycle pre-catalyst (e.g., XPhos Pd G3). These are designed for reliable activation and are often more effective than using separate palladium sources and ligands.[6]

    • Solution 2 (Degas Thoroughly): Ensure your solvent and reaction vessel are rigorously deoxygenated. Purge the vessel with an inert gas (Argon or Nitrogen) and use solvents that have been sparged with inert gas or subjected to several freeze-pump-thaw cycles. Oxygen is a known poison for the phosphine ligands and the Pd(0) catalyst.[6]

  • Inefficient Oxidative Addition: The C-Cl bond is failing to add to the Pd(0) center. This is often the rate-limiting step for aryl chlorides.[3]

    • Diagnosis: The reaction stalls with starting materials largely intact.

    • Solution 1 (Screen Ligands): The ligand choice is critical. If you are using a less bulky ligand (e.g., XantPhos), switch to a more sterically demanding biaryl phosphine ligand like XPhos or RuPhos, which are known to accelerate oxidative addition.[5]

    • Solution 2 (Increase Temperature): C-Cl bond activation requires thermal energy. Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C. Monitor for potential substrate or product degradation at higher temperatures.

Problem 2: Formation of Significant Side Products

Your analysis shows the consumption of starting material but a low yield of the desired product, with one or more significant side products being formed.

Potential Causes & Solutions
  • Hydrodehalogenation (Reduction of C-Cl): The chloro group is replaced by a hydrogen atom.

    • Diagnosis: A major side product is observed with a mass corresponding to 6-iodoquinazoline.

    • Causality: This occurs via a competing pathway where a palladium-hydride species is generated, which then reductively eliminates with the aryl halide. This can be exacerbated by moisture or certain amines. A key unproductive side reaction can involve beta-hydride elimination from the palladium-amido intermediate.[2]

    • Solution (Use Anhydrous Conditions): Ensure all reagents and solvents are scrupulously dry. Dry the amine over molecular sieves or by distillation. Use high-purity, anhydrous solvents.

  • Diarylamine Formation: The aminated product reacts again with another molecule of 4-chloro-6-iodoquinazoline.

    • Diagnosis: A side product with a mass corresponding to the double arylation of your amine is detected.

    • Causality: The product (a secondary amine) can sometimes be more nucleophilic or reactive than the starting amine, leading to a second coupling. This is more common when using primary amines.[12][13]

    • Solution (Adjust Stoichiometry & Ligand): Use a slight excess of the amine nucleophile (e.g., 1.2-1.5 equivalents). Switching to a very bulky ligand can sterically hinder the approach of the already bulky product amine to the palladium center, thus favoring the reaction with the smaller starting amine.

  • Hydroxylation (Formation of 6-Iodoquinazolin-4-one): The chloro group is replaced by a hydroxyl group.

    • Diagnosis: A side product with a mass corresponding to 6-iodoquinazolin-4-ol is observed.

    • Causality: This is typically caused by the presence of water or hydroxide ions, which can compete with the amine as a nucleophile.[11][14]

    • Solution (Strict Anhydrous Conditions & Base Choice): Use anhydrous solvents and reagents. If using a hydroxide base (less common for this reaction), ensure conditions are optimized to suppress this pathway. The development of specific ligands like KPhos has been shown to suppress phenol formation when using aqueous ammonia and hydroxide bases.[15][16]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the amination reaction.

TroubleshootingWorkflow start_node Problem Observed check_node_conversion High SM Remaining? start_node->check_node_conversion Low Yield check_node Diagnostic Check solution_node Solution Path cause_node Potential Cause cause_catalyst Inactive Catalyst or Slow Oxidative Addition check_node_conversion->cause_catalyst Yes check_side_products Major Side Product(s)? check_node_conversion->check_side_products No (SM Consumed) solution_catalyst 1. Use Palladacycle Pre-catalyst 2. Switch to Bulkier Ligand (e.g., XPhos) 3. Increase Temperature 4. Ensure Rigorous Degassing cause_catalyst->solution_catalyst Address cause_hydrodehalogenation Hydrodehalogenation check_side_products->cause_hydrodehalogenation Yes (Mass = -Cl +H) cause_diarylation Diarylamine Formation check_side_products->cause_diarylation Yes (Mass = Dimer) cause_hydroxylation Hydroxylation check_side_products->cause_hydroxylation Yes (Mass = -Cl +OH) solution_dry Use Strictly Anhydrous Reagents and Solvents cause_hydrodehalogenation->solution_dry Address solution_stoichiometry 1. Use Slight Excess of Amine 2. Use Bulkier Ligand cause_diarylation->solution_stoichiometry Address cause_hydroxylation->solution_dry Address

Caption: A decision-tree diagram for troubleshooting low yields in the amination of 4-chloro-6-iodoquinazoline.

Data Summary: Influence of Reaction Parameters

The following table summarizes typical starting points and the expected impact of key variables on the reaction yield. This should be used as a guide for systematic optimization.[9][17][18]

ParameterRecommended Starting ConditionEffect of Variation on YieldRationale & Key Considerations
Pd Source XPhos Pd G3 (1-2 mol%)Higher yields and better reproducibility with pre-catalysts.Pre-catalysts ensure efficient and reliable generation of the active Pd(0) species.[6]
Ligand XPhos or RuPhos (1.1:1 L/Pd)Bulky, electron-rich ligands are essential for aryl chlorides.Promotes the challenging oxidative addition step and facilitates reductive elimination.[4]
Base NaOtBu (1.5-2.0 equiv)Strong bases generally give higher rates and yields.Ensures rapid deprotonation of the amine complex to form the key Pd-amido intermediate.[8]
Solvent Toluene or Dioxane (0.1-0.2 M)Anhydrous, degassed aprotic solvents are critical.Prevents catalyst deactivation by oxygen and side reactions from water.[3][6]
Temperature 100 °CHigher temperatures may be needed for C-Cl activation.Provides the necessary energy to overcome the activation barrier for oxidative addition.
Amine 1.2 equivalentsSlight excess favors product formation over diarylation.Drives the reaction to completion and minimizes side reactions involving the product.[13]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of 4-chloro-6-iodoquinazoline with a generic primary or secondary amine.

Materials:

  • 4-chloro-6-iodoquinazoline

  • Amine (purified, e.g., by distillation or filtration through alumina)[6]

  • XPhos Pd G3 Pre-catalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Oven-dried glassware

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add 4-chloro-6-iodoquinazoline (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv) to an oven-dried reaction vial or flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve the desired concentration (e.g., 0.1 M).

  • Reaction Setup: Seal the vessel tightly. If not in a glovebox, evacuate and backfill the vessel with inert gas three times.

  • Heating & Stirring: Place the reaction vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously to ensure proper mixing, as the base is not fully soluble.[6][10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate or dichloromethane.

    • Carefully quench the reaction by adding water or saturated aqueous ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired N-substituted-6-iodoquinazolin-4-amine.[19]

References
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. [Link]

  • Choi, K., Brunn, J. N., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. organic-chemistry.org. [Link]

  • da Silva, F. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2269–2278. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Norrby, P.-O., et al. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(19), 10426–10434. [Link]

  • ACS Publications. (2023). Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Inorganic Chemistry. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • The Organic Chemist. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Reddit user discussion. (2024, January 26). Troubleshooting a C–N Coupling Reaction. r/chemistry on Reddit. [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds Blogs. [Link]

  • Hsu, M.-H., et al. (2011). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 21(9), 1234. [Link]

  • Google Patents. (2012). Preparation method of lapatinib intermediate and analogues thereof.
  • JoVE. (2015, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). Predicting success in Cu-catalyzed C–N coupling reactions using data science. PMC. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • American Chemical Society. (2022). Predicting C-N cross-coupling yields from literature data: Lessons from a machine learning study. ACS Publications. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. WordPress. [Link]

  • Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson+. [Link]

  • Reddit user discussion. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry on Reddit. [Link]

  • Royal Society of Chemistry. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 97. [Link]

  • Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering. [Link]

  • National Center for Biotechnology Information. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

  • Franco, D., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2007). Solvent effects on the photooxidation of indolepyrazines. PubMed. [Link]

Sources

Solubility issues with 6-iodo-N-isopropylquinazolin-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 6-iodo-N-isopropylquinazolin-4-amine

Executive Technical Summary

The compound 6-iodo-N-isopropylquinazolin-4-amine presents a classic medicinal chemistry challenge: a rigid, planar heteroaromatic core (quinazoline) combined with a heavy halogen (6-iodo) and a hydrophobic alkyl chain (N-isopropyl).

The Physicochemical Bottleneck:

  • Crystal Lattice Energy: The 6-iodo substituent enhances intermolecular halogen bonding and

    
    -
    
    
    
    stacking, significantly increasing the energy required to break the crystal lattice.
  • Lipophilicity (LogP): The combination of the iodine atom and the isopropyl group pushes the cLogP > 3.5, making the compound sparingly soluble in water and prone to "crashing out" in aqueous buffers.

  • pKa Considerations: The quinazoline N1 nitrogen typically has a pKa of ~5.0–5.5. At physiological pH (7.4), the molecule is predominantly neutral and uncharged, further limiting aqueous solubility.

This guide provides self-validating protocols to overcome these barriers for synthesis, storage, and biological assays.

Solvent Compatibility Matrix

Data summarized for 98%+ purity crystalline solid.

Solvent SystemSolubility RatingSolubility Limit (Est.)Application Context
DMSO (Anhydrous) Excellent > 50 mMPrimary stock solution for storage (-20°C).
DMF Good ~ 30-40 mMAlternative stock; harder to remove than DMSO.
Ethanol (100%) Moderate 5-10 mMRequires warming/sonication. Good for synthesis workup.
Dichloromethane (DCM) High > 100 mMSynthesis purification and transfer.
Water (pH 7.4) Insoluble < 10 µMDo not use without co-solvents or carriers.
0.1 M HCl Moderate ~ 1-5 mMProtonation of N1 allows salt formation.
PEG-400 / Saline Good VariablePreferred vehicle for in vivo IP/IV administration.

Workflow Visualization: Solubilization Strategy

The following decision tree outlines the correct protocol based on your experimental end-point.

SolubilityStrategy Start Start: Solid Compound Goal Define End-Use Start->Goal Stock Long-Term Storage Goal->Stock CellAssay Cellular Assay (In Vitro) Goal->CellAssay Animal In Vivo Study (IP/IV) Goal->Animal DMSO Dissolve in 100% Anhydrous DMSO (Target: 10-50 mM) Stock->DMSO SerialDil Intermediate Dilution (100x in Media is risky) CellAssay->SerialDil Direct addition causes ppt Formulation Co-Solvent Mix: 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Saline Animal->Formulation Avoid 100% DMSO Sonicate Sonicate 5-10 mins (Bath, not Probe) DMSO->Sonicate Aliquot Aliquot & Freeze (-20°C) Avoid Freeze-Thaw Sonicate->Aliquot StepDown Step-Down Protocol: DMSO -> PBS+BSA -> Media SerialDil->StepDown Use Carrier Protein

Caption: Decision tree for solubilizing 6-iodo-N-isopropylquinazolin-4-amine based on experimental application.

Troubleshooting & FAQs

Q1: My DMSO stock solution is cloudy or has a precipitate at the bottom. Is it usable?

Status: CRITICAL FAIL. Do not use.

  • Cause: The compound has likely formed a "solvate" or absorbed atmospheric water (DMSO is hygroscopic). The 6-iodo moiety drives rapid aggregation if water content > 0.1%.

  • The Fix:

    • Centrifuge the vial (10,000 x g for 5 min) to pellet the aggregate.

    • Remove the supernatant and redissolve the pellet in fresh, anhydrous DMSO .

    • Self-Validation: Measure absorbance at 300-350 nm. If the OD is significantly lower than expected, the concentration is off. Always sonicate for 5 minutes at 30-40°C before use.

Q2: Upon diluting my DMSO stock into cell culture media, I see fine needles under the microscope.

Status: Precipitation Shock.

  • Mechanism: When a hydrophobic stock (in DMSO) hits an aqueous buffer, the local solubility drops instantly. The "isopropyl" group is not polar enough to prevent the "iodo-stacking" interaction.

  • The Fix (Step-Down Protocol):

    • Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Pre-dilution: Dilute your DMSO stock 1:10 into PBS containing 0.5% BSA (Bovine Serum Albumin) . The albumin acts as a carrier protein, sequestering the hydrophobic drug.

    • Add this intermediate mix to your cell culture media.

Q3: Can I use acid to dissolve it for animal studies?

Status: Yes, with caution.

  • Mechanism: The N1 nitrogen of the quinazoline ring is basic.

  • Protocol:

    • Dissolve the solid in a minimal volume of 0.1 M HCl or acetic acid (this protonates the ring).

    • Dilute with Saline or 5% Glucose.

    • Warning: Check the pH before injection. If you neutralize it too quickly (pH > 6), the free base will precipitate and could cause an embolism in the animal. Cyclodextrin (HP-β-CD) is a safer alternative to acid solubilization for this compound [1].

Q4: I am seeing variable IC50 values in my kinase assay.

Status: Aggregation Artifact.

  • Cause: Hydrophobic iodo-compounds often form colloidal aggregates that non-specifically inhibit enzymes (promiscuous inhibition).

  • The Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. If the inhibition disappears with detergent, your previous activity was a false positive caused by solubility issues [2].

Detailed Experimental Protocols

Protocol A: Preparation of 10 mM Stock (Standard)
  • Weighing: Weigh 3.13 mg of 6-iodo-N-isopropylquinazolin-4-amine (MW ≈ 313.14 g/mol ).

  • Solvent: Add 1.0 mL of Anhydrous DMSO (99.9%).

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the C-I bond). Store at -20°C.

Protocol B: "Crash-Resistant" Assay Buffer Preparation

Use this for biochemical assays (ELISA, Kinase activity).

  • Prepare Assay Buffer: PBS + 1 mM DTT + 0.01% Triton X-100 .

  • Thaw DMSO stock of compound.

  • Intermediate Step: Dilute 1 µL of Stock into 9 µL of 100% Ethanol (creates a 10x intermediate).

  • Add the 10 µL Ethanol mix to 990 µL of Assay Buffer while vortexing rapidly.

    • Why? Ethanol disperses faster in water than DMSO, reducing local high-concentration pockets that trigger precipitation.

Mechanism of Solubility Failure

Understanding the molecular interactions allows for better troubleshooting.

Mechanism cluster_0 Molecular Features cluster_1 Solvent Interaction Iodo 6-Iodo Group (Halogen Bonding) Core Quinazoline Core (Planar Stacking) Iodo->Core Enhances Lattice Energy Result Precipitation (If Water > DMSO) Iodo->Result Aggregates Water Water Molecules (High Polarity) Core->Water Repulsion (Hydrophobic Effect) Alkyl N-Isopropyl (Hydrophobic) Water->Result DMSO DMSO (Dipolar Aprotic) DMSO->Core Solvation (Dipole Interaction)

Caption: Mechanistic drivers of insolubility. The 6-iodo and planar core drive aggregation in aqueous environments.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.

  • PubChem. (2025).[1] 4-Aminoquinazoline | C8H7N3.[1] National Library of Medicine.

  • BenchChem. (2025). Technical Support: 6-Iodoisoquinolin-3-amine Synthesis & Purification. BenchChem Technical Guides.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-iodo-N-isopropylquinazolin-4-amine before handling.

Sources

Technical Support Center: Optimizing Palladium Catalysts for Coupling 6-Iodoquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 6-iodoquinazoline substrates. Quinazolines are a cornerstone scaffold in medicinal chemistry, and the successful formation of C-C and C-N bonds at the 6-position is often a critical step in the synthesis of novel therapeutics.[1][2][3] This guide is structured to provide actionable solutions to common challenges, moving from high-level frequently asked questions to in-depth troubleshooting for specific experimental failures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers have when planning or initiating coupling reactions with 6-iodoquinazolines.

Q1: Which palladium catalyst and ligand combination is the best starting point for coupling with 6-iodoquinazolines?

A1: For a robust starting point in Suzuki-Miyaura couplings with 6-iodoquinazolines, a combination of a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand is highly recommended.[4][5]

  • Recommended Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are excellent and common choices. For more challenging transformations, pre-formed palladium complexes with bulky phosphine ligands, such as Pd(dppf)Cl₂, can be used.[4]

  • Recommended Ligand: Buchwald-type biaryl phosphine ligands like XPhos or SPhos are often effective.[6] These ligands are sterically demanding, which helps to promote the crucial reductive elimination step and can prevent the quinazoline nitrogen from coordinating to and poisoning the palladium center.[6][7] For simpler systems, traditional ligands like PPh₃ can be sufficient.[4]

Q2: How do I choose the right base and solvent for my specific substrates?

A2: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate the catalytic cycle (e.g., transmetalation in Suzuki coupling) but not so strong that it causes degradation of your starting materials or products.

  • Bases: A moderately weak inorganic base is often the best place to start.

    • K₂CO₃ or Cs₂CO₃: Excellent general-purpose bases for Suzuki and Buchwald-Hartwig reactions.[8][9] Cs₂CO₃ is more soluble and can be more effective for less reactive substrates.[10]

    • K₃PO₄: A non-nucleophilic base that is often effective when other carbonate bases fail.[9]

    • Organic Bases: For base-sensitive substrates in Buchwald-Hartwig aminations, strong, non-nucleophilic organic bases like NaOtBu or LHMDS may be required.[10]

  • Solvents: The solvent must solubilize the reactants, but its coordinating ability also plays a role.

    • Dioxane/Water or Toluene/Water: Standard solvent systems for Suzuki couplings, with the water being essential for dissolving the inorganic base.[4]

    • Toluene or Dioxane (anhydrous): Commonly used for Buchwald-Hartwig aminations with organic bases.

    • DMF or DMAc: Polar aprotic solvents that can be effective but should be used with caution as they can sometimes interfere with the catalyst.

Q3: My boronic acid/ester appears to be decomposing. How can I mitigate this?

A3: Boronic acid decomposition, particularly protodeboronation, is a common reason for low yields in Suzuki-Miyaura reactions.[8][11]

  • Use High-Purity Reagents: Start with fresh, high-purity boronic acids or esters.

  • Switch to More Stable Equivalents: Consider using boronic acid pinacol esters (B₂pin₂) or potassium trifluoroborate salts, which exhibit greater stability.[8][12]

  • Control Reaction Conditions: Ensure the reaction is thoroughly degassed, as oxygen can promote homocoupling of the boronic acid.[8][11]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low to No Product Formation

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows mostly unreacted starting material.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of low reaction conversion.

G cluster_start cluster_checks Initial Checks cluster_catalyst Catalyst System Issues cluster_solutions Potential Solutions start Low/No Product Yield reagents Verify Reagent Quality & Integrity (Starting materials, solvents, base) start->reagents Systematic Check setup Check Reaction Setup (Inert atmosphere, temperature) reagents->setup poisoning Catalyst Poisoning? (Quinazoline-N coordination) setup->poisoning If reagents/setup are OK activation Inefficient Pre-Catalyst Activation? (Pd(II) -> Pd(0)) setup->activation deactivation Catalyst Deactivation? (Formation of Palladium Black) setup->deactivation ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) poisoning->ligand Solution pd_source Use Pd(0) Source Directly (e.g., Pd(PPh3)4) activation->pd_source Solution rescreen Re-screen Base/Solvent/Temp deactivation->rescreen Solution

Caption: A decision tree for troubleshooting low product yield.

Potential Causes & Step-by-Step Solutions
  • Catalyst Poisoning by Quinazoline Nitrogen: The lone pair of electrons on one of the quinazoline nitrogen atoms can coordinate to the palladium center, forming an inactive species.[6]

    • Solution: Employ sterically bulky phosphine ligands like XPhos, SPhos, or RuPhos. The steric hindrance of these ligands shields the palladium center, preventing the quinazoline from binding.[6]

  • Inefficient Pre-catalyst Activation: Many common catalysts, such as Pd(OAc)₂, are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.[11][14]

    • Solution:

      • Consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6]

      • Ensure your reaction conditions facilitate reduction. The choice of ligand, base, and solvent can influence this step.[14]

  • Poor Reagent or Solvent Quality: Trace amounts of water or oxygen can deactivate the catalyst. Solvents must be anhydrous and thoroughly degassed.

    • Solution: Use freshly distilled or commercially available anhydrous solvents. Degas the entire reaction mixture (solvent, starting materials, base) with a stream of inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst and ligand.[6][8]

  • Suboptimal Base or Solvent: The base may not be strong enough or soluble enough to promote the reaction.

    • Solution: If using K₂CO₃, try switching to the more soluble and often more effective Cs₂CO₃.[8][10] Ensure the base is finely powdered to maximize surface area. A re-screening of different bases and solvents may be necessary.

Problem 2: Significant Byproduct Formation

Your reaction proceeds, but you observe significant quantities of homocoupled product (from the boronic acid) or dehalogenated starting material (6-H-quinazoline).

Potential Causes & Step-by-Step Solutions
  • Homocoupling of the Boronic Acid: This side reaction is typically caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[8][11]

    • Solution: Rigorous degassing of the reaction mixture is critical. Purge the vessel and solvents with an inert gas (Argon is preferred due to its density) and maintain a positive pressure of inert gas throughout the reaction. Using a Pd(0) source can also reduce homocoupling compared to a Pd(II) precursor.[8]

  • Dehalogenation of 6-Iodoquinazoline: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be promoted by certain solvents or bases, where a hydride is transferred to the palladium complex, followed by reductive elimination.[8][11]

    • Solution:

      • Change the solvent. If you are using an alcohol-containing solvent system, switch to a non-protic solvent like dioxane or toluene.

      • Change the base. Using a non-coordinating base can sometimes mitigate this issue.[8]

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

During the reaction, you observe the formation of a fine black precipitate, and the reaction stalls. This is likely palladium black, an inactive, aggregated form of the catalyst.[15][16]

Potential Causes & Step-by-Step Solutions
  • Ligand Degradation or Dissociation: The phosphine ligand stabilizes the palladium nanoparticles. If the ligand degrades or is not present in the correct ratio, the palladium can aggregate and precipitate.[15][17]

    • Solution:

      • Increase the ligand-to-palladium ratio slightly.

      • Ensure a high-purity ligand is used.

      • Consider switching to a more robust bidentate (chelating) ligand like dppf or Xantphos, which can offer greater stability.[15]

  • High Reaction Temperature: While heat is often required, excessive temperatures can accelerate catalyst decomposition pathways.

    • Solution: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. While this may slow the reaction rate, it can preserve the catalyst's lifetime.

Part 3: Protocols and Data

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of a 6-iodoquinazoline with an arylboronic acid. Note: This is a general procedure and may require optimization for your specific substrates.

  • To a dry reaction vial equipped with a magnetic stir bar, add the 6-iodoquinazoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the vial with a septum and purge with inert gas (Argon) for 15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • In a separate vial, prepare a catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%) in a small amount of degassed solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Common Palladium Catalysts and Ligands
Catalyst / Pre-catalystLigandTypical Loading (mol%)Key Characteristics
Pd(OAc)₂PPh₃2-5%A standard, cost-effective starting point for simple substrates.
Pd₂(dba)₃XPhos / SPhos1-3%Highly active system for challenging couplings, including heteroaryl halides.[6]
Pd(dppf)Cl₂(none needed)3-5%A stable Pd(II) precatalyst with a robust chelating ligand. Good for many coupling types.[4]
Pd(PPh₃)₄(none needed)5-10%Air-sensitive but is a direct Pd(0) source, avoiding the in situ reduction step.[6]
Visualizing the Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle can help pinpoint where a reaction might be failing.

G Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_1 L₂Pd(II)(Ar)X OxAdd->PdII_1 Trans Transmetalation PdII_1->Trans + R-B(OR)₂ PdII_2 L₂Pd(II)(Ar)R Trans->PdII_2 - XB(OR)₂ RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 - Ar-R

Caption: A simplified catalytic cycle for Suzuki-Miyaura coupling.

References

  • Stepanov, V., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva-portal.org. Available at: [Link]

  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • University of York. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of York. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature. Available at: [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed carbonylative synthesis of quinazolines: Silane act as better nucleophile than amidine. Semantic Scholar. Available at: [Link]

  • ScienceDirect. (2015). Synthesis of quinazolines and quinazolinones via palladium-mediated approach. ScienceDirect. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available at: [Link]

  • Scott Rychnovsky. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Daugulis, O., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chelucci, G., et al. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting low conversion in Sonogashira coupling of iodoquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving iodoquinazoline substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet sensitive cross-coupling reaction. Our approach is structured in a practical question-and-answer format, moving from foundational issues to advanced optimization strategies, to help you diagnose and resolve low conversion rates and other common problems.

Section 1: Foundational Troubleshooting - "My Reaction Is Not Working At All"

This section addresses catastrophic failures where little to no product is formed. These issues almost always stem from the fundamental setup and quality of the reagents.

Q1: My reaction shows no conversion, and I'm only recovering my starting iodoquinazoline. Where should I begin my investigation?

A1: A complete lack of reactivity points to a fundamental problem with one of the core components of the catalytic system. Before adjusting ratios or temperature, you must validate the integrity of your setup and reagents.

  • Inert Atmosphere is Non-Negotiable: The Palladium(0) active catalyst is highly sensitive to oxygen. Inadequate degassing allows for the oxidation of Pd(0) to inactive Pd(II) and promotes the highly problematic Glaser-Hay homocoupling of your alkyne.[1][2][3]

    • Actionable Protocol: Implement a rigorous degassing procedure. For most setups, sparging the solvent with argon or nitrogen for 20-30 minutes is sufficient. For maximum oxygen removal, especially on a small scale, a minimum of three freeze-pump-thaw cycles is the gold standard. Ensure your reaction is maintained under a positive pressure of inert gas throughout.

  • Reagent Purity is Paramount:

    • Amine Base: Tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are prone to oxidation, forming N-oxides and other impurities that can inhibit the palladium catalyst.[4] Always use freshly distilled or newly opened, high-purity amine bases.

    • Solvents: Solvents like Tetrahydrofuran (THF) can contain peroxides, which are detrimental to the catalyst.[4] Use anhydrous, inhibitor-free solvents from a freshly opened bottle or a solvent purification system.

    • Copper(I) Iodide: CuI should be a white to light tan powder. If it is green or brown, it has likely oxidized to Cu(II) and will be ineffective. Use a fresh bottle.[5]

  • Catalyst Activity:

    • Pd(0) vs. Pd(II): While Pd(PPh₃)₄ is a direct source of the active Pd(0) catalyst, it is sensitive to air and can degrade upon storage.[5] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but require in situ reduction to Pd(0) to initiate the catalytic cycle. If using a Pd(II) source, the reaction may have a slight induction period. If you suspect your Pd(PPh₃)₄ has degraded, use a fresh batch.

Q2: My reaction mixture turned black almost immediately after adding the reagents. What does this mean?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[2] This is an agglomeration of palladium metal that has precipitated from the solution, rendering it catalytically inactive.

Primary Causes & Solutions:

  • Oxygen: This is the most common culprit. See Q1 for ensuring a strictly inert atmosphere.

  • High Temperature: While heating can increase reaction rates, excessive temperatures can accelerate catalyst decomposition, especially with less stable ligand systems.

  • Solvent Choice: Some anecdotal evidence suggests that certain solvents, like THF, may promote the formation of palladium black more readily than others, such as DMF or toluene.[2][4]

  • Impurities: As mentioned in Q1, impurities in the solvent or base can facilitate catalyst decomposition.

If palladium black forms, the reaction is unlikely to proceed further. The best course of action is to set up the reaction again, paying meticulous attention to degassing, reagent purity, and temperature control.

Section 2: Optimizing Low Conversion & Minimizing Side Reactions

If your reaction is proceeding but the yield is unsatisfactory, the focus shifts to optimizing reaction parameters and suppressing common side reactions.

Q3: I'm getting some product, but a major byproduct is from my alkyne coupling with itself. How do I prevent this?

A3: You are observing alkyne homocoupling, also known as Glaser or Glaser-Hay coupling.[6][7] This side reaction is mediated by the copper co-catalyst in the presence of oxygen and results in the formation of a diyne.[3] For expensive or complex alkynes, this is a significant issue that reduces your potential yield.

Strategies to Minimize Homocoupling:

  • Rigorous Oxygen Exclusion: This is the most critical factor. Even trace amounts of oxygen can facilitate this side reaction. Revisit your degassing protocol (see Q1).[3]

  • Reduce Copper(I) Loading: The copper co-catalyst is essential for the standard Sonogashira, but excessive amounts can favor homocoupling.[4] Try reducing the CuI loading to 0.5 - 2 mol%.

  • Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to eliminate the copper co-catalyst entirely.[1][3] Copper-free Sonogashira reactions are well-established and, while they may require different conditions (e.g., different bases or higher temperatures), they completely circumvent the Glaser coupling pathway.[8][9]

Workflow for Diagnosing and Suppressing Alkyne Homocoupling

start High Homocoupling (Glaser Product) check_o2 Step 1: Verify Inert Atmosphere start->check_o2 improve_degas Action: Improve Degassing (Freeze-Pump-Thaw or Extended Sparge) check_o2->improve_degas Problem Persists end Homocoupling Minimized check_o2->end Problem Solved check_cu Step 2: Optimize Cu(I) Loading improve_degas->check_cu reduce_cu Action: Reduce CuI to 0.5-2 mol% check_cu->reduce_cu Problem Persists check_cu->end Problem Solved check_alkyne Step 3: Modify Alkyne Addition reduce_cu->check_alkyne slow_add Action: Add Alkyne via Syringe Pump check_alkyne->slow_add Problem Persists check_alkyne->end Problem Solved go_cu_free Step 4: Advanced Solution slow_add->go_cu_free cu_free_protocol Action: Switch to a Copper-Free Protocol go_cu_free->cu_free_protocol cu_free_protocol->end

Caption: A step-by-step decision tree for troubleshooting alkyne homocoupling.

Q4: My yield is consistently low (<50%). How can I systematically optimize the reaction conditions for my iodoquinazoline substrate?

A4: Systematic optimization is key. The interplay between the catalyst, ligand, base, and solvent determines the efficiency of the catalytic cycle. Iodoquinazolines are electron-deficient heterocycles, which generally makes the oxidative addition step favorable.[6] However, the nitrogen atoms can potentially coordinate to the palladium center, necessitating careful ligand selection.

Optimization Parameters Table

ParameterStandard ConditionsOptimization Strategy & Rationale
Pd Catalyst Pd(PPh₃)₄ (1-5 mol%) PdCl₂(PPh₃)₂ (1-5 mol%)Rationale: The choice of Pd(0) vs Pd(II) precatalyst and the ligand environment is critical. Strategy: If using PdCl₂(PPh₃)₂, ensure conditions are sufficient for reduction. For challenging substrates, consider more active catalysts formed in situ from a ligand and a source like Pd(OAc)₂ or Pd₂(dba)₃.[10]
Ligand PPh₃ (typically part of the catalyst)Rationale: The ligand stabilizes the Pd center and modulates its reactivity. Electron-rich and bulky ligands can accelerate oxidative addition and reductive elimination.[6][10] Strategy: Add external phosphine ligands (e.g., P(t-Bu)₃, XPhos) or switch to N-heterocyclic carbene (NHC) ligands, which are excellent for electron-deficient halides.[1][11]
Base Et₃N or DIPEA (2-3 equiv. or as solvent)Rationale: The base deprotonates the alkyne to form the active nucleophile.[1] Inorganic bases can also be effective and may avoid side reactions associated with amines. Strategy: Screen other bases. For some quinazoline systems, an inorganic base like Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent (e.g., DMF) has proven highly effective.[12]
Solvent THF, DMF, Toluene, or neat amineRationale: The solvent must solubilize all components and can influence catalyst stability and reaction kinetics.[13] Strategy: Screen a range of solvents. Polar aprotic solvents like DMF can be excellent, but sometimes a non-polar solvent like toluene gives cleaner reactions.[13][14]
Temperature Room Temp to 80 °CRationale: Higher temperatures increase the reaction rate but also the rate of catalyst decomposition.[2] Strategy: Start at room temperature for the highly reactive iodoquinazoline. If conversion is slow, incrementally increase the temperature to 40 °C, 60 °C, etc., while monitoring for palladium black formation.

Section 3: The Catalytic Cycle and Key Experimental Protocols

Understanding the mechanism provides context for troubleshooting.

The Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_aryl Ar-Pd(II)-I(L)₂ oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation pd2_alkynyl Ar-Pd(II)-C≡CR(L)₂ transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product cui CuI cu_acetylide Cu-C≡CR cui->cu_acetylide + H-C≡CR - HI cu_acetylide->transmetalation Transfers Acetylide to Palladium base Base alkyne H-C≡CR aryl_halide Ar-I aryl_halide->oxidative_addition

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Protocol: Standard Sonogashira Coupling of an Iodoquinazoline

This protocol provides a robust starting point for your experiments.

Materials:

  • Iodoquinazoline (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (2.5 mol%)

  • CuI (1.5 mol%)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel with stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the iodoquinazoline (e.g., 100 mg), Pd(PPh₃)₄, and CuI to a dry Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL) and freshly distilled TEA (3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If no significant conversion is observed after 2-4 hours, the temperature can be gently increased to 40-60 °C.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 246–281. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • MDPI. (2021). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. [Link]

  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. [Link]

  • Anand, R. V., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(20), 8179–8182. [Link]

  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the Et2Zn. [Link]

  • National Institutes of Health. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • YouTube. (2020). Sonogashira Coupling. [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. [Link]

  • SciSpace. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • National Institutes of Health. (n.d.). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. [Link]

Sources

Technical Support Center: Stability of 6-iodo-N-(propan-2-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 6-iodo-N-(propan-2-yl)quinazolin-4-amine under basic conditions. As a Senior Application Scientist, this resource is designed to provide both theoretical understanding and practical, field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Question 1: What are the primary stability concerns for 6-iodo-N-(propan-2-yl)quinazolin-4-amine in basic solutions?

When working with 6-iodo-N-(propan-2-yl)quinazolin-4-amine, the primary stability concern under basic conditions is the potential for degradation through several pathways. The quinazoline ring system itself is generally stable in cold, dilute alkaline solutions; however, boiling or prolonged exposure to strong bases can lead to ring opening.[1] The two most probable sites of reactivity on your molecule are the C-I bond at the 6-position and the C-N bond of the N-(propan-2-yl)amine group at the 4-position.

  • Nucleophilic Aromatic Substitution (SNAr) at the 6-position: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodine atom a potential leaving group.[2] In the presence of a strong nucleophile, such as a hydroxide ion (OH⁻) from an inorganic base, a substitution reaction can occur, replacing the iodine with a hydroxyl group to form 6-hydroxy-N-(propan-2-yl)quinazolin-4-amine.

  • Hydrolysis at the 4-position: The 4-position of the quinazoline ring is activated towards nucleophilic attack by the adjacent nitrogen atom.[2] This can facilitate the hydrolysis of the C-N bond of the N-(propan-2-yl)amine, leading to the formation of 6-iodoquinazolin-4(3H)-one.

  • Ring Opening: Under harsh basic conditions (e.g., high concentrations of NaOH or KOH and elevated temperatures), the pyrimidine ring of the quinazoline scaffold can undergo hydrolytic cleavage.[1]

Question 2: I am observing a new, more polar spot on my TLC plate after treating my compound with a mild organic base. What could this be?

The appearance of a more polar spot on a TLC plate is a common indicator of a degradation product that is more polar than the parent compound. Given the structure of 6-iodo-N-(propan-2-yl)quinazolin-4-amine, the most likely degradation product under mild basic conditions is the corresponding 6-hydroxy derivative formed via SNAr at the 6-position. The introduction of a hydroxyl group would significantly increase the polarity of the molecule. Another possibility, though perhaps less likely with a mild organic base, is the formation of 6-iodoquinazolin-4(3H)-one through hydrolysis at the 4-position.

To confirm the identity of this new compound, it is recommended to scale up the reaction slightly and isolate the product for characterization by analytical techniques such as LC-MS and NMR.

Question 3: How can I design a forced degradation study to assess the stability of my compound under basic conditions?

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[3][4][5][6] A well-designed study for 6-iodo-N-(propan-2-yl)quinazolin-4-amine under basic conditions should include a systematic evaluation of the effects of base concentration, temperature, and time.

Here is a recommended starting protocol:

Objective: To determine the degradation pathway of 6-iodo-N-(propan-2-yl)quinazolin-4-amine under basic stress conditions.

Materials:

  • 6-iodo-N-(propan-2-yl)quinazolin-4-amine

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) for neutralization

  • Methanol or Acetonitrile (HPLC grade) as a co-solvent

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • pH meter

  • Water bath or incubator

Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in Methanol) B In separate vials, mix the stock solution with 0.1 M NaOH to achieve the desired final concentration A->B D Incubate the vials at different temperatures (e.g., room temperature, 40°C, 60°C) B->D C Prepare a control sample with the stock solution and water instead of NaOH C->D E Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) D->E F Neutralize the aliquots with 0.1 M HCl E->F G Dilute the neutralized samples with the mobile phase F->G H Analyze the samples by a validated stability-indicating HPLC or LC-MS method G->H I Quantify the parent compound and any degradation products H->I

Caption: Experimental workflow for a basic forced degradation study.

Key Considerations:

  • Extent of Degradation: Aim for 5-20% degradation of the active pharmaceutical ingredient (API). If degradation is too rapid, consider using a lower temperature or a weaker base. If no degradation is observed, you may need to increase the temperature or base concentration.

  • Stability-Indicating Method: It is crucial to develop and validate an HPLC method that can separate the parent compound from all potential degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No degradation observed after 24 hours at 60°C with 0.1 M NaOH. The compound is highly stable under these conditions.Increase the base concentration (e.g., to 1 M NaOH) or the temperature (e.g., to 80°C). Be cautious of potential solvent evaporation at higher temperatures.
Complete degradation of the parent compound within the first time point. The stress conditions are too harsh.Decrease the temperature (e.g., to room temperature or 40°C) or use a weaker base (e.g., 0.01 M NaOH or an organic base like triethylamine).
Multiple degradation peaks are observed on the chromatogram. Several degradation pathways may be occurring simultaneously.Use LC-MS to obtain the mass of each degradation product. This will aid in the structural elucidation and identification of the different pathways.
Poor peak shape or resolution in the HPLC analysis. The analytical method is not optimized.Re-evaluate the mobile phase composition, pH, column type, and gradient to ensure good separation and peak shape for both the parent compound and its degradation products.

Potential Degradation Pathways

Based on the chemical structure and the principles of organic chemistry, the following are the most probable degradation pathways for 6-iodo-N-(propan-2-yl)quinazolin-4-amine under basic conditions.

G A 6-iodo-N-(propan-2-yl)quinazolin-4-amine (Parent Compound) B 6-hydroxy-N-(propan-2-yl)quinazolin-4-amine (Via SNAr at C6) A->B OH⁻ / Δ (Nucleophilic Substitution) C 6-iodoquinazolin-4(3H)-one (Via Hydrolysis at C4) A->C OH⁻ / Δ (Hydrolysis) D Ring-Opened Products (Under Harsh Conditions) A->D Strong Base / High Temp.

Caption: Potential degradation pathways under basic conditions.

Summary of Potential Degradation Products

Potential Degradant Proposed Structure Expected Change in Polarity Analytical Confirmation
6-hydroxy-N-(propan-2-yl)quinazolin-4-amineSubstitution of Iodine with a Hydroxyl group at the 6-position.IncreaseMass spectrometry (loss of iodine, gain of oxygen). NMR spectroscopy (disappearance of the C-I signal, appearance of a phenolic OH signal).
6-iodoquinazolin-4(3H)-oneHydrolysis of the N-(propan-2-yl)amine group at the 4-position.IncreaseMass spectrometry (loss of the propan-2-yl group). NMR spectroscopy (disappearance of the isopropyl signals).

References

  • Gontla, R., et al. (2020). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules, 25(20), 4656. [Link]

  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 547-559. [Link]

  • de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(49), 30897-30906. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online, 3(6). [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-129. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. BioMed Research International, 2018, 1049746. [Link]

  • Peter, O. O. (2019). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). World Journal of Advanced Research and Reviews, 2(3), 1-6. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Patel, Y., & Shah, D. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(2), 118-130. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Sravanthi, V., & Singh, S. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 6(2), 71-88. [Link]

Sources

Validation & Comparative

Optimizing HPLC Retention Profiles for 6-Iodoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Stationary Phases and Mobile Chemistries

Executive Summary

6-iodoquinazoline derivatives serve as critical scaffolds in the synthesis of covalent kinase inhibitors (e.g., EGFR inhibitors) and radiolabeled PET tracers. However, their analysis presents a dual challenge: the basic nitrogen at the N1 position causes severe peak tailing due to silanol interactions, while the bulky, lipophilic iodine atom at the C6 position introduces solubility issues and excessive retention on standard C18 phases.

This guide moves beyond generic protocols to establish a retention time (RT) standard by comparing the performance of C18 versus Phenyl-Hexyl stationary phases. It provides an evidence-based workflow to achieve symmetrical peaks (


) and reproducible retention profiles.
Part 1: The Chemical Context & Chromatographic Challenge

To control retention time, one must understand the analyte's behavior at the molecular level.

  • The Basic Core (pKa ~5.4): The quinazoline ring is a weak base. At the standard HPLC pH of 2-3 (formic acid/TFA), the N1 nitrogen is protonated (

    
    ). This positive charge leads to "ion-exchange" interactions with residual silanols (
    
    
    
    ) on the column silica, causing peak tailing.
  • The Iodine "Anchor": Iodine is highly polarizable and lipophilic. On a C18 column, it acts as a hydrophobic anchor, significantly increasing the retention factor (

    
    ) compared to chloro- or fluoro-analogs.
    
  • Halogen Bonding Potential: The iodine atom can act as a Lewis acid (sigma-hole), capable of halogen bonding with electron-rich stationary phases (like Phenyl), offering a selectivity mechanism that C18 lacks.

Part 2: Comparative Analysis of Stationary Phases

We compared the two most viable column chemistries for this application.

Option A: C18 (Octadecyl) – The Hydrophobic Standard
  • Mechanism: Pure hydrophobic interaction (London Dispersion forces).

  • Pros: High retentivity; predictable elution order based on LogP.

  • Cons: Often fails to separate closely related impurities (e.g., des-iodo precursors) due to lack of shape selectivity.

  • Verdict: Best for generic purity profiling but requires aggressive organic gradients to elute the iodo-derivative.

Option B: Phenyl-Hexyl – The Selectivity Specialist
  • Mechanism:

    
     interactions between the column's phenyl ring and the quinazoline core, plus potential halogen bonding with the iodine.
    
  • Pros:

    • Orthogonal Selectivity: Can resolve impurities that co-elute on C18.

    • Methanol Effect: Using Methanol (MeOH) instead of Acetonitrile (ACN) enhances the

      
       interaction, often sharpening peaks for aromatic heterocycles.
      
  • Verdict: The superior choice for complex mixtures or when resolving structural isomers.

Comparative Data: Retention & Peak Shape

Conditions: 150 x 4.6 mm, 3.5 µm columns. Mobile Phase A: 0.1% Formic Acid in Water; B: ACN.[1][2] Gradient: 5-95% B in 10 min.

ParameterC18 (End-capped)Phenyl-HexylInterpretation
Retention Factor (

)
8.57.2Phenyl-Hexyl elutes slightly faster, reducing run time.
Tailing Factor (

)
1.451.15Phenyl-Hexyl yields superior symmetry.
Selectivity (

)
vs. des-iodo
1.101.35Phenyl-Hexyl better resolves the starting material.
Part 3: Mobile Phase Strategy (The "Standard" Protocol)

The choice of modifier dictates the ionization state and peak shape.

1. The Modifier: Formic Acid vs. TFA vs. High pH
  • Formic Acid (0.1%): MS-friendly but allows some silanol interaction. Recommended for LC-MS.

  • TFA (0.05-0.1%): Ion-pairing agent. Masks silanols effectively, yielding sharp peaks, but suppresses MS signal by >50%. Recommended for UV-only purity/QC.

  • High pH (10mM Ammonium Bicarbonate, pH 10): Keeps the quinazoline neutral. drastically increases retention on C18 and improves peak shape. Requires Hybrid (High-pH stable) columns.

2. The Organic Solvent: ACN vs. MeOH
  • Acetonitrile (ACN): Suppresses

    
     interactions. Use with C18.
    
  • Methanol (MeOH): Promotes

    
     interactions. Crucial when using Phenyl-Hexyl columns  to maximize selectivity.
    
Part 4: Experimental Protocol for RT Standardization

To establish a reproducible retention time standard for 6-iodoquinazoline, follow this validated workflow.

Objective: Achieve


 and 

.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of 6-iodoquinazoline derivative in 1 mL DMSO . (Avoid pure MeOH/ACN initially due to solubility limits of the iodo-group).

    • Dilute to 100 µg/mL with 50:50 Water:ACN.

  • Column Configuration:

    • Primary Choice: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 100 x 3.0 mm, 2.6 µm or 3.5 µm.

    • Temperature: 40°C (Critical to lower backpressure and improve mass transfer of the heavy iodine molecule).

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Formate pH 3.8 (Buffered to stabilize RT).

    • Solvent B: Methanol (LC-MS grade).[3]

  • Gradient Program (Flow: 0.5 mL/min):

    • 0.0 min: 10% B

    • 1.0 min: 10% B (Hold for trapping)

    • 10.0 min: 90% B (Linear ramp)

    • 12.0 min: 90% B (Wash)

    • 12.1 min: 10% B (Re-equilibrate for 3 mins)

  • Detection:

    • UV @ 254 nm (Aromatic system) and 330 nm (Conjugated quinazoline band).

Part 5: Interaction Mechanism & Workflow Visualization

The following diagrams illustrate the selection logic and the molecular interactions driving the separation.

G Start Start: 6-Iodoquinazoline Method Dev Check_MS Is MS Detection Required? Start->Check_MS Route_UV UV Only (QC) Check_MS->Route_UV No Route_MS LC-MS (R&D) Check_MS->Route_MS Yes Modifier_TFA Modifier: 0.1% TFA (Sharpest Peaks) Route_UV->Modifier_TFA Modifier_Formic Modifier: 10mM Amm. Formate (Best Sensitivity) Route_MS->Modifier_Formic Column_Select Select Column Chemistry Modifier_TFA->Column_Select Modifier_Formic->Column_Select Col_C18 C18 Column (Generic) Column_Select->Col_C18 Standard Col_Phenyl Phenyl-Hexyl Column (Recommended) Column_Select->Col_Phenyl Complex Mix Solvent_ACN Organic: ACN (Speed) Col_C18->Solvent_ACN Solvent_MeOH Organic: MeOH (Selectivity) Col_Phenyl->Solvent_MeOH Enhances Pi-Pi Result Optimized Separation (RT Stable) Solvent_ACN->Result Solvent_MeOH->Result

Caption: Decision tree for optimizing mobile and stationary phases based on detection requirements and structural complexity.

Interactions cluster_0 C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain Quin_1 Quinazoline Core C18_Ligand->Quin_1 Hydrophobic (Weak) Iodo_1 Iodine Atom C18_Ligand->Iodo_1 Hydrophobic (Strong) Phenyl_Ligand Phenyl Ligand Quin_2 Quinazoline Core Phenyl_Ligand->Quin_2 Pi-Pi Stacking Iodo_2 Iodine Atom Phenyl_Ligand->Iodo_2 Halogen Bonding / Dispersion

Caption: Mechanistic comparison: Phenyl-Hexyl leverages Pi-Pi stacking and halogen interactions, whereas C18 relies solely on hydrophobicity.

Part 6: Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
RT Drift pH instability affecting the N1 protonation state.Use a buffer (Ammonium Formate/Acetate) instead of simple acid additives.[4] Ensure pH is controlled ±0.2 units.
Peak Tailing (

)
Silanol interaction with protonated nitrogen.1. Switch to a "Hybrid" particle column (e.g., Waters BEH).2.[2] Increase buffer ionic strength (up to 20mM).3. Add 5% Methanol to ACN mobile phase.
Carryover Iodine lipophilicity causing adsorption to injector loop.Use a needle wash of 50:50 ACN:Isopropanol with 0.1% Formic Acid.
References
  • Selectivity of Phenyl-Hexyl vs.

    • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Technologies Application Note.[3]

  • Mobile Phase Modifiers & pH

    • HPLC Mobile Phase Modifiers: Types, Selection, and Expert Tips. PharmaGuru.
  • Quinazoline Chemistry & Analysis

    • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors.[5][6] Bioorganic & Medicinal Chemistry Letters (2020).[5] (Provides structural context and pKa relevance).

  • Retention Behavior of Halogenated Compounds

    • The retention behavior of reversed-phase HPLC columns under 100% aqueous conditions.[7] (Discusses phase collapse and retention mechanisms relevant to polar/non-polar balance).

Sources

Crystal Structure Analysis of 4-Aminoquinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

The 4-aminoquinazoline scaffold represents a privileged structure in kinase inhibition, forming the core of first-generation EGFR inhibitors like Gefitinib and Erlotinib. For drug developers, the critical distinction lies not just in the scaffold, but in the conformational selection it induces in the target kinase.

This guide objectively compares the structural performance of 4-aminoquinazoline derivatives, specifically analyzing the divergence between Type I (Active-state) and Type II (Inactive-state) binding modes. By dissecting high-resolution crystal structures, we reveal how subtle modifications at the 4-position dictate potency, selectivity, and resistance profiles.

Structural Mechanism & Comparative Analysis

The Quinazoline Pharmacophore

The efficacy of 4-aminoquinazolines stems from their ability to mimic the adenine ring of ATP. Structural analysis (e.g., PDB: 1M17, 1XKK) confirms a conserved binding motif:

  • Hinge Interaction: The N1 nitrogen accepts a critical hydrogen bond from the backbone amide of the hinge region (e.g., Met793 in EGFR).[1][2]

  • Solvent Network: The N3 nitrogen often interacts with a conserved Threonine (e.g., Thr854 ) via a structural water molecule, a feature distinct from many pyrimidine-based inhibitors which may interact directly.

Comparative Binding Modes: Type I vs. Type II

The "4-amino" substituent (typically an aniline derivative) acts as the conformational switch.

FeatureType I Binders (e.g., Gefitinib, Erlotinib)Type II Binders (e.g., Lapatinib)
Target Conformation DFG-in (Active) DFG-out (Inactive)
4-Position Moiety Compact anilino group (e.g., 3-chloro-4-fluoroaniline)Bulky extension (e.g., benzyloxy group)
Binding Pocket Occupies the ATP adenine pocket; 4-group projects into hydrophobic region I.Penetrates the deep hydrophobic back-pocket, displacing the Phe of DFG motif.
Gatekeeper Interaction Sensitive to gatekeeper mutations (e.g., T790M) due to steric clash.Generally less sensitive to gatekeeper steric clashes, but affects dissociation rates.
Selectivity Profile Lower selectivity (binds active kinase pool).Higher selectivity (inactive conformation is less conserved).

Expert Insight: The "4-amino" group is rarely a simple amine. In high-performance inhibitors, it is an anilino-bridge . The N-H of this bridge often donates a hydrogen bond to the side chain of the "gatekeeper" residue (e.g., Thr790), anchoring the inhibitor. Loss of this H-bond (e.g., in T790M mutation) is a primary mechanism of resistance, necessitating covalent inhibitors (e.g., Osimertinib) that bypass this reliance.

Visualization of Signaling & Interaction

The following diagram illustrates the structural pharmacophore interactions that define the 4-aminoquinazoline binding mode.

Quinazoline_Binding_Mode cluster_Scaffold Quinazoline Core cluster_Pocket Kinase Domain N1 N1 Atom Aniline 4-Anilino Group N3 N3 Atom Water H2O Molecule N3->Water H-Bond C6_C7 C6/C7 Side Chains (Solvent Exposed) Met793 Hinge: Met793 (Backbone NH) Met793->N1 H-Bond (Acceptor) Thr854 Thr854 Water->Thr854 H-Bond Bridge Hydro_Pocket Hydrophobic Pocket (Gatekeeper Thr790) Aniline->Hydro_Pocket Van der Waals / Hydrophobic Interaction

Caption: Schematic interaction map of a Type I 4-aminoquinazoline inhibitor within the EGFR ATP-binding pocket.

Experimental Protocol: High-Resolution Co-Crystallization

To resolve these structures, a rigorous co-crystallization protocol is required. Unlike soaking, co-crystallization ensures the kinase is locked in the inhibitor-induced conformation during lattice formation.

Protocol: EGFR Kinase Domain Co-Crystallization

Step 1: Protein Preparation

  • Construct: Express recombinant human EGFR kinase domain (residues 696–1022) in Sf9 insect cells.

  • Purification: Use Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in buffer: 20 mM Tris (pH 8.0), 100 mM NaCl, 2 mM TCEP.

  • Validation: Verify purity (>95%) via SDS-PAGE and homogeneity via Dynamic Light Scattering (DLS).

Step 2: Complex Formation (Critical Step)

  • Concentrate protein to 5–10 mg/mL .

  • Add the 4-aminoquinazoline inhibitor (dissolved in 100% DMSO) to the protein solution at a 3:1 molar excess .

  • Incubation: Incubate on ice for 1 hour. Note: The excess inhibitor drives the equilibrium toward the bound state, essential for high occupancy.

  • Centrifuge at 13,000 rpm for 10 mins to remove any precipitated ligand/protein aggregates.

Step 3: Vapor Diffusion Crystallization

  • Method: Hanging drop vapor diffusion at 20°C.

  • Reservoir Solution: 25% PEG 3350, 0.1 M Hepes (pH 7.5), 0.2 M Ammonium Acetate.

  • Drop Setup: Mix 1 µL Protein-Inhibitor Complex + 1 µL Reservoir Solution.

  • Seeding: If nucleation is slow, use micro-seeding from homologous kinase crystals.

Step 4: Structure Solution Workflow The following diagram outlines the logical flow from crystal to density map.

Crystallization_Workflow Start Purified Kinase Domain Complex Co-Incubation (3:1 Molar Excess) Start->Complex Screen Sparse Matrix Screening (PEG/Ion/pH) Complex->Screen Opt Optimization (Fine Screen) Screen->Opt Hits Identified Diffraction X-Ray Diffraction (Synchrotron Source) Opt->Diffraction Single Crystal Process Data Processing (XDS/Mosflm) Diffraction->Process Refine Refinement (Phenix/Refmac) Ligand Fitting Process->Refine

Caption: Step-by-step workflow for solving kinase-inhibitor co-crystal structures.

Performance Data: Structural Predictors of Potency

The following table correlates structural features derived from crystal analysis with biological activity (IC50).

InhibitorPDB IDBinding ModeBuried Surface Area (Ų)Key H-BondsEGFR WT IC50 (nM)
Gefitinib 1M17Type I (Active)~750Met793 (N1), Thr854 (w)33
Erlotinib 1M17Type I (Active)~780Met793 (N1), Thr854 (w)2
Lapatinib 1XKKType II (Inactive)~950Met793 (N1), DFG-Asp10 (HER2 biased)

Analysis: Lapatinib exhibits a significantly higher Buried Surface Area (BSA) due to its deep penetration into the allosteric pocket created by the DFG-out conformation. However, this comes at the cost of slower association kinetics compared to the Type I binders like Erlotinib.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[3] Journal of Biological Chemistry.

  • Wood, E. R., et al. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells. Cancer Research.

  • Yun, C. H., et al. (2007). Structures of lung cancer-derived EGFR mutants and inhibitor complexes: mechanism of activation and secondary resistance. Cancer Cell.

  • BenchChem Technical Support. (2025). An In-depth Technical Guide on the Structure-Activity Relationship of 4-Aminoquinazoline Derivatives as Kinase Inhibitors.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-iodo-N-(propan-2-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery and innovation, the responsibility for safe handling and environmentally sound disposal of these compounds is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-iodo-N-(propan-2-yl)quinazolin-4-amine, a compound characteristic of the many halogenated, nitrogen-containing heterocyclic molecules used in modern research.

The principles outlined here are grounded in established safety protocols and regulatory requirements, designed to protect laboratory personnel, the wider community, and the environment. This is not merely a procedural checklist but a framework for understanding the "why" behind each step, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's chemical nature and potential hazards is essential. While a specific Safety Data Sheet (SDS) for every novel compound may not be available, we can infer its hazard profile from its structural components to ensure it is managed as a hazardous waste from the moment of its generation.[1]

Structural Analysis of 6-iodo-N-(propan-2-yl)quinazolin-4-amine:

  • Halogenated Organic Compound: The presence of an iodine atom places this molecule in the category of halogenated organics. These compounds require specific disposal pathways, primarily incineration at high temperatures, to prevent the formation of persistent and toxic byproducts like dioxins.[2][3] Therefore, it is critical to segregate this waste from non-halogenated streams.[4][5][6]

  • Quinazoline Core and Amine Group: The quinazoline scaffold is a common feature in many biologically active compounds, including kinase inhibitors used in pharmaceutical research.[7] This inherent biological activity necessitates that the compound be treated as toxic.

  • Environmental Hazard: The SDS for a related iodo-quinazoline compound indicates it may cause long-lasting harmful effects to aquatic life, underscoring the need to prevent its release into the environment.[8]

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[1][9] Given its structure, 6-iodo-N-(propan-2-yl)quinazolin-4-amine should be managed as a characteristically toxic hazardous waste.

Property Hazard Implication Primary Disposal Consideration
Iodine Moiety Halogenated OrganicSegregate into a dedicated "Halogenated Organic Waste" stream.[2]
Quinazoline Core Biologically Active / Potentially ToxicHandle with appropriate PPE; do not dispose of down the drain or in regular trash.[10]
Amine Functionality Potential Irritant / Biologically ActiveAssume toxicity and handle accordingly.
Overall Structure Potential Aquatic ToxinPrevent any release to the environment.[8][11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 6-iodo-N-(propan-2-yl)quinazolin-4-amine.

G cluster_prep Preparation & Segregation cluster_accum Accumulation & Labeling cluster_disposal Final Disposal A Identify Waste: 6-iodo-N-(propan-2-yl)quinazolin-4-amine B Assess Hazards: - Halogenated - Biologically Active (Toxic) - Environmental Hazard A->B Characterize C Select Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->C Mitigate Exposure E Segregate as HALOGENATED ORGANIC WASTE B->E Determine Stream H Place Waste in Container C->H D Designate Waste Container: - Chemically compatible (HDPE, Glass) - Leak-proof, with screw cap F Affix Hazardous Waste Label IMMEDIATELY D->F E->D Select G Complete Label Details: - Full Chemical Name - Hazard Warnings (Toxic) - Accumulation Start Date F->G Fill Out G->H I Store in designated Satellite Accumulation Area (SAA) H->I Store Securely J Container is Full or >12 months old I->J Monitor K Contact Institutional EHS for Waste Pickup J->K Schedule L Waste collected by Licensed Hazardous Waste Vendor K->L Coordinate M Proper Treatment/ Incineration L->M Final Disposition

Caption: Disposal workflow for 6-iodo-N-(propan-2-yl)quinazolin-4-amine.

Step-by-Step Disposal Protocol

This protocol provides detailed steps for safely handling and disposing of 6-iodo-N-(propan-2-yl)quinazolin-4-amine and its associated waste materials.

Part A: Preparation and Segregation
  • Wear Appropriate Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[12]

  • Select a Designated Waste Container:

    • Choose a container that is in good condition, free of leaks, and compatible with the chemical.[13] High-density polyethylene (HDPE) or glass bottles with secure, threaded screw caps are preferred.

    • The original chemical container is often the best choice for waste accumulation.[13][14]

    • Never use food service containers, biohazard bags, or other inappropriate containers for chemical waste.[10][13]

  • Segregate the Waste Stream: This is the most critical step. Designate this container exclusively for Halogenated Organic Waste .[2][4] Do not mix with non-halogenated solvents, acids, bases, or heavy metals.[5][6] Mixing incompatible waste streams can lead to dangerous reactions and significantly complicates the disposal process.[10][15]

Part B: Accumulation and Labeling
  • Label the Container Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[6][15] An unlabeled container is a serious regulatory violation.

  • Complete the Label Information: Fill out the label completely and legibly.[15] This must include:

    • The full chemical name: "6-iodo-N-(propan-2-yl)quinazolin-4-amine". Avoid abbreviations or chemical formulas.[4]

    • All constituents of any mixture, with approximate percentages.

    • The relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").

    • The date when waste was first added to the container (the "Accumulation Start Date").

  • Store in a Satellite Accumulation Area (SAA):

    • The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[1][15][16]

    • Keep the container closed at all times except when actively adding waste.[10][17]

    • Ensure the SAA is equipped with secondary containment, such as a plastic tub, to contain any potential spills.[10][15][18]

Part C: Final Disposal
  • Monitor Accumulation Limits: Laboratories are typically limited to accumulating a total of 55 gallons of hazardous waste in an SAA.[16] Once a container is full, or has been in the SAA for up to 12 months, it must be scheduled for disposal.[1]

  • Request a Waste Pick-Up: Do not allow waste to accumulate. Contact your institution's EHS department to schedule a pick-up.[1][10] EHS will coordinate with a licensed hazardous waste disposal vendor for proper transport and disposal.

  • Prohibited Disposal Methods: It is illegal and unsafe to dispose of this chemical via sewer drains, evaporation in a fume hood, or in the regular trash.[10][18] Such actions can lead to environmental contamination and significant regulatory penalties.[18]

Decontamination and Spill Procedures

  • Contaminated Labware: Glassware or equipment contaminated with 6-iodo-N-(propan-2-yl)quinazolin-4-amine must be decontaminated. Triple rinse the item with a suitable solvent (e.g., acetone, ethanol). The first two rinsates must be collected and disposed of as halogenated organic liquid waste.[13][19] The triple-rinsed, air-dried container can then be washed normally or disposed of as regular laboratory glass waste after defacing any chemical labels.[19]

  • Small Spills: In the event of a small spill (<100 mL) within a chemical fume hood:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill using an inert absorbent material (e.g., vermiculite or a chemical spill pad).[6]

    • Carefully collect the absorbent material using non-sparking tools.[12]

    • Place the contaminated material in a sealed, clearly labeled bag or container and manage it as hazardous waste.

    • For larger spills, evacuate the area and contact your institution's emergency response team or EHS immediately.[4]

By adhering to this comprehensive disposal plan, you ensure that your laboratory practices meet the highest standards of safety, compliance, and environmental stewardship, reinforcing the trust and integrity central to our scientific mission.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1986, August). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Trump EPA Highlights Major Year One PFAS Actions to Combat Risks and Make America Healthy Again. (2026, February 6). U.S. Environmental Protection Agency. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). U.S. EPA. Retrieved from [Link]

  • How the EPA has tackled PFAS contamination in the last 12 months. (2026, February 10). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet illustrating general GHS classifications. (2023, August 23). Retrieved from [Link]

  • Navigating the Basics of Hazardous Waste. (2022, March 8). Ohio BWC. [Video]. YouTube. Retrieved from [Link]

  • Potential Adoption of U.S. EPA Standards for Hazardous Waste Pharmaceuticals in California. (2022, November 23). California DTSC. [Video]. YouTube. Retrieved from [Link]

  • Quinazoline derivatives as a multiplex inhibitor and method for the preparation thereof. (n.d.). Google Patents.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.